Catadegbrutinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2736508-60-2 |
|---|---|
Molecular Formula |
C47H54N12O4 |
Molecular Weight |
851.0 g/mol |
IUPAC Name |
3-tert-butyl-N-[(1R)-1-[4-[6-[6-[4-[[1-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-pyridinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C47H54N12O4/c1-29-24-32(6-12-36(29)30(2)51-43(61)44-54-45(55-63-44)47(3,4)5)41-37-25-38(52-42(37)50-28-49-41)33-7-13-39(48-26-33)58-22-20-56(21-23-58)27-31-14-17-57(18-15-31)34-8-10-35(11-9-34)59-19-16-40(60)53-46(59)62/h6-13,24-26,28,30-31H,14-23,27H2,1-5H3,(H,51,61)(H,49,50,52)(H,53,60,62)/t30-/m1/s1 |
InChI Key |
ZSOLMVZWDSGPDD-SSEXGKCCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Catadegbrutinib: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catadegbrutinib (BGB-16673) is a novel, orally bioavailable small molecule currently in late-stage clinical development for the treatment of B-cell malignancies. It represents a paradigm shift from traditional kinase inhibition to targeted protein degradation. This compound is a potent and selective Bruton's tyrosine kinase (BTK) degrader, functioning as a chimeric degradation activating compound (CDAC). This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
Core Mechanism of Action: Targeted BTK Degradation
This compound's primary mechanism of action is the targeted degradation of BTK protein. Unlike conventional BTK inhibitors that reversibly or irreversibly bind to the kinase domain to block its enzymatic activity, this compound eliminates the entire BTK protein. This is achieved through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to BTK, leading to the polyubiquitination of BTK and its subsequent degradation by the proteasome.[1] This degradation-based approach offers the potential to overcome resistance mechanisms associated with traditional BTK inhibitors, including mutations in the BTK gene.[2]
The bifunctional nature of this compound is central to its activity. One end of the molecule binds to the BTK protein, while the other end binds to Cereblon, a component of the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the BTK protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BTK protein.
Impact on B-Cell Receptor (BCR) Signaling
BTK is a critical downstream effector of the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and differentiation of both normal and malignant B-cells.[3] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn activates pathways such as NF-κB and MAPK, promoting cell survival and proliferation.[4][5]
By degrading BTK, this compound effectively abrogates this entire signaling cascade. This leads to the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells that are dependent on BCR signaling.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical In Vitro Activity
| Parameter | Value | Cell Line/Assay | Reference |
| BTK Inhibition (IC50) | 0.69 nM | Biochemical Assay | [3] |
| BTK Degradation (DC50) | <1 nM | TMD-8 Cells (4 hours) | [2] |
| Anti-proliferative Activity (EC50) | <10 nM | TMD-8 Cells (72 hours) | [2] |
| Anti-proliferative Activity (EC50) | <10 nM | BTKC481S mutant TMD-8 Cells | [2] |
Table 2: Preclinical In Vivo Pharmacokinetics and Pharmacodynamics
| Species | Dose | Cmax | Tmax | AUC | BTK Degradation (Spleen) | Reference |
| Mouse | Single Oral Dose | Proportional to dose | - | Proportional to dose | 89% reduction at 6 hours | [2] |
| Mouse | Daily Oral Dosing | - | - | - | Sustained BTK degradation | [6] |
Table 3: Clinical Efficacy in Relapsed/Refractory B-Cell Malignancies (CaDAnCe-101 Study, NCT05006716)
| Indication | Dose | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |
| CLL/SLL | 200 mg | 93.8% | 1 | 14 | [6] |
| CLL/SLL (all doses) | 50-500 mg | 67% (12/18) | - | - | [7] |
| MCL | 50-500 mg | 33% (1/3) | 1 | 0 | [7] |
| MZL | 50-500 mg | 100% (2/2) | 0 | 2 | [7] |
| WM | 50-500 mg | 75% (3/4) | 0 | 3 | [7] |
| FL | 50-500 mg | 50% (1/2) | 0 | 1 | [7] |
Table 4: Clinical Safety in Relapsed/Refractory B-Cell Malignancies (CaDAnCe-101 Study)
| Adverse Event (Any Grade) | Frequency | Grade ≥3 | Reference |
| Contusion | 30.8% | 0% | [7] |
| Pyrexia | 23.1% | 0% | [7] |
| Neutropenia/Neutrophil count decreased | 23.1% | 15.4% | [7] |
| Lipase increased | 23.1% | 3.8% | [7] |
| Diarrhea | 24% | - | [8] |
| Fatigue | 20% | - | [8] |
Experimental Protocols
Protocol 1: In Vitro BTK Degradation Assay (Western Blot)
This protocol describes a representative method for assessing the degradation of BTK in a B-cell lymphoma cell line (e.g., TMD-8) following treatment with this compound.
-
Cell Culture: Culture TMD-8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells at a density of 1 x 106 cells/mL in a 6-well plate. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control to determine the relative BTK protein levels.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method to determine the effect of this compound on the viability of B-cell lymphoma cells.
-
Cell Seeding: Seed TMD-8 cells in a 96-well opaque-walled plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no-cell control) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the EC50 value.
-
Experimental Workflow Visualization
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clinicalresearch.com [clinicalresearch.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Translational modelling to predict human pharmacokinetics and pharmacodynamics of a Bruton's tyrosine kinase-targeted protein degrader BGB-16673 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
BGB-16673: A Technical Overview of its Discovery and Preclinical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGB-16673 (also known as catadegbrutinib) is a novel, orally bioavailable Bruton's tyrosine kinase (BTK) targeting chimeric degradation activation compound (CDAC).[1][2] As a heterobifunctional small molecule, it represents a significant advancement in the landscape of B-cell malignancy therapeutics, particularly for patient populations that have developed resistance to conventional BTK inhibitors.[3] This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical development of BGB-16673, including available data from key experiments and a discussion of its synthesis based on its chemical structure.
Discovery and Rationale
The development of BGB-16673 was driven by the clinical need to overcome acquired resistance to covalent and non-covalent BTK inhibitors in various B-cell malignancies.[4] Resistance often arises from mutations in the BTK gene, which impair drug binding.[5] BGB-16673 was designed as a proteolysis-targeting chimera (PROTAC) to induce the degradation of the BTK protein, thereby eliminating its signaling function regardless of the presence of resistance mutations.[3]
BGB-16673 is a bivalent molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[6][7] This design facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[8][9] This mechanism of action allows BGB-16673 to be effective against both wild-type and various mutant forms of BTK.[3]
Chemical Synthesis
While the specific, step-by-step synthesis protocol for BGB-16673 is proprietary to BeiGene and not publicly available in detail, an understanding of its synthesis can be derived from its chemical structure.
Chemical Structure of BGB-16673:
-
IUPAC Name: 3-tert-butyl-N-[(1R)-1-[4-[6-[6-[4-[[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-pyridinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide
-
CAS Number: 2736508-94-2
-
Molecular Formula: C48H55N11O4
-
Molar Mass: 850.041 g·mol−1
The synthesis of a complex molecule like BGB-16673 would involve a multi-step process, likely starting with the individual synthesis of its three key components: the BTK-binding moiety, the E3 ligase-binding moiety (a derivative of thalidomide), and the linker. These components would then be coupled together to form the final compound. The synthesis would require advanced techniques in medicinal chemistry to ensure the correct stereochemistry and purity of the final product.
Mechanism of Action
BGB-16673's mechanism of action is centered on the targeted degradation of BTK. This process can be broken down into the following key steps:
-
Ternary Complex Formation: BGB-16673, with its two distinct binding domains, facilitates the formation of a ternary complex, bringing BTK and the E3 ubiquitin ligase into close proximity.[10][11]
-
Ubiquitination: Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BTK protein.[8][9]
-
Proteasomal Degradation: The poly-ubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[8][12]
-
Inhibition of Downstream Signaling: The degradation of BTK leads to the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[6]
References
- 1. echemi.com [echemi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ashpublications.org [ashpublications.org]
- 4. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cllsociety.org [cllsociety.org]
- 6. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BGB-16673 by BeiGene for Chronic Lymphocytic Leukemia (CLL): Likelihood of Approval [pharmaceutical-technology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ashpublications.org [ashpublications.org]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. beonemedinfo.com [beonemedinfo.com]
- 12. onclive.com [onclive.com]
Catadegbrutinib: A Technical Guide to a Novel BTK Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Catadegbrutinib (BGB-16673) is an investigational, orally bioavailable, chimeric degradation activating compound (CDAC) that targets Bruton's tyrosine kinase (BTK) for degradation. As a proteolysis-targeting chimera (PROTAC), this compound offers a novel mechanism of action compared to traditional BTK inhibitors by inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein. This approach has demonstrated the potential to overcome resistance mechanisms associated with conventional BTK inhibitors. Preclinical and emerging clinical data suggest that this compound is a potent degrader of both wild-type and clinically relevant mutant forms of BTK, showing promising anti-tumor activity in various B-cell malignancies. This technical guide provides an in-depth overview of this compound's target, mechanism of action, preclinical and clinical data, and relevant experimental protocols.
Target Protein: Bruton's Tyrosine Kinase (BTK)
This compound's primary target is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, proliferation, and survival.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway.[2] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of downstream pathways essential for B-cell function. Dysregulation of the BCR signaling pathway, often involving hyperactive BTK, is a hallmark of many B-cell malignancies, making it a validated therapeutic target.[2]
Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to induce the degradation of BTK. It consists of three key components: a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] The binding of this compound to both BTK and an E3 ligase forms a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BTK, tagging it for degradation by the proteasome.[5] This degradation-based mechanism differs significantly from traditional BTK inhibitors that merely block the kinase activity of the protein. By eliminating the entire BTK protein, this compound has the potential to overcome resistance mutations that affect the binding of conventional inhibitors.[6]
Quantitative Data Summary
Preclinical Efficacy
| Parameter | Value | Cell Line(s) | Notes |
| IC50 (BTK Inhibition) | 0.69 nM | Not specified | Represents the concentration for 50% inhibition of BTK enzymatic activity.[5] |
| DC50 (BTK Degradation) | 0.7 nM (24h) | TMD8 | Concentration for 50% degradation of wild-type BTK.[7] |
| 1.4 nM (24h) | TMD8 | Concentration for 50% degradation of V416L mutant BTK.[7] | |
| 4.1 nM (24h) | TMD8 | Concentration for 50% degradation of A428D mutant BTK.[7] | |
| 6.8 nM (24h) | TMD8 | Concentration for 50% degradation of M437R mutant BTK.[7] | |
| 0.8 nM (24h) | TMD8 | Concentration for 50% degradation of T474I mutant BTK.[7] | |
| 1.1 nM (24h) | TMD8 | Concentration for 50% degradation of C481S mutant BTK.[7] | |
| 0.4 nM (24h) | TMD8 | Concentration for 50% degradation of C481F mutant BTK.[7] | |
| 0.4 nM (24h) | TMD8 | Concentration for 50% degradation of C481Y mutant BTK.[7] | |
| 0.3 nM (24h) | TMD8 | Concentration for 50% degradation of L528W mutant BTK.[7] | |
| Dmax (Maximum Degradation) | 96% | TMD8 | Maximum degradation of wild-type BTK.[7] |
| 62% - 98% | TMD8 | Maximum degradation of various BTK mutants.[7] |
Phase 1 Clinical Trial Data (CaDAnCe-101; NCT05006716)
Patient Demographics and Dosing:
| Parameter | Value |
| Enrolled Patients (as of May 26, 2023) | 26 |
| Dose Levels Evaluated | 50 mg, 100 mg, 200 mg, 350 mg, 500 mg (once daily)[8] |
| Median Age | 70.5 years (range, 25-83)[8] |
| Median Prior Therapies | 3.5 (range, 2-9)[8] |
Overall Response Rates (ORR) by Disease Type (as of May 26, 2023):
| Disease Type | Overall Response Rate (ORR) |
| Chronic Lymphocytic Leukemia (CLL) | 83% (5/6)[3] |
| Mantle Cell Lymphoma (MCL) | 33% (1/3)[3] |
| Marginal Zone Lymphoma (MZL) | 100% (2/2)[3] |
| Waldenström Macroglobulinemia (WM) | 75% (3/4)[3] |
| Follicular Lymphoma (FL) | 50% (1/2)[3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 0% (0/1)[3] |
| Overall (response-evaluable patients) | 67% (12/18)[3] |
Most Common Treatment-Emergent Adverse Events (TEAEs) (≥20% of patients, as of May 24, 2024):
| Adverse Event | Any Grade | Grade ≥3 |
| Neutropenia/Neutrophil count decreased | 32% | 23% |
| Contusion | 23% | 0% |
| Diarrhea | 23% | 0% |
Experimental Protocols
Western Blot for BTK Protein Degradation
Objective: To quantify the degradation of BTK protein in cultured cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate B-cell lymphoma cell lines (e.g., TMD8, Ramos) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, actin) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize BTK protein levels to the loading control and express as a percentage of the vehicle-treated control.
Cell Viability Assay
Objective: To assess the effect of this compound-induced BTK degradation on the viability of B-cell malignancy cell lines.
Methodology:
-
Cell Seeding: Seed B-cell lymphoma cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.
Ternary Complex Formation Assay (Conceptual)
Objective: To demonstrate the formation of the BTK-Catadegbrutinib-E3 ligase ternary complex.
Methodology (based on NanoBRET™ technology):
-
Cell Line Engineering: Co-express a NanoLuc® luciferase-tagged BTK and a HaloTag®-fused E3 ligase component (e.g., Cereblon) in a suitable cell line.
-
Cell Plating and Labeling: Plate the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 ligand to label the E3 ligase fusion protein.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the BRET ratio indicates the proximity of BTK and the E3 ligase, confirming the formation of the ternary complex.
Visualizations
Caption: B-Cell Receptor Signaling and this compound's Mechanism of Action.
Caption: Experimental Workflow for Western Blot Analysis of BTK Degradation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ternary Complex Formation [promega.kr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. memoinoncology.com [memoinoncology.com]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. beonemedinfo.com [beonemedinfo.com]
The Pharmacological Profile of Catadegbrutinib: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Abstract
Catadegbrutinib (BGB-16673) is a novel, orally bioavailable, small molecule currently under investigation for the treatment of B-cell malignancies. Unlike traditional kinase inhibitors, this compound is a heterobifunctional protein degrader. It functions as a proteolysis-targeting chimera (PROTAC), a distinct mechanism of action that facilitates the targeted destruction of Bruton's Tyrosine Kinase (BTK). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and the methodologies of key experimental assays. All quantitative data from preclinical and clinical studies are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its role in promoting B-cell proliferation, survival, and differentiation has made it a validated therapeutic target for a range of B-cell malignancies and autoimmune diseases. This compound represents a next-generation therapeutic approach, shifting from kinase inhibition to targeted protein degradation. As a PROTAC, it is designed to overcome resistance mechanisms associated with conventional BTK inhibitors. Clinical investigations, such as the Phase 1/2 CaDAnCe-101 trial (NCT05006716), are evaluating its safety and efficacy in patients with relapsed or refractory B-cell cancers.[1][2]
Mechanism of Action: Targeted Protein Degradation
This compound operates as a BTK-targeting chimeric degradation activation compound (CDAC).[3] Its heterobifunctional structure consists of two key moieties connected by a linker: one binds to BTK, and the other recruits an E3 ubiquitin ligase. This dual binding brings BTK into close proximity with the E3 ligase, leading to the polyubiquitination of the BTK protein. The cell's natural disposal machinery, the proteasome, then recognizes and degrades the tagged BTK.[3] This event-driven, catalytic process allows a single molecule of this compound to trigger the destruction of multiple BTK protein copies, offering the potential for a more profound and durable suppression of the BCR signaling pathway compared to traditional occupancy-driven inhibitors.
References
Catadegbrutinib: A Technical Guide to a Novel BTK Degrader in Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catadegbrutinib (BGB-16673) is an investigational, orally bioavailable Bruton's tyrosine kinase (BTK) degrader being evaluated for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL). As a proteolysis-targeting chimera (PROTAC), this compound represents a novel therapeutic modality designed to overcome resistance to conventional BTK inhibitors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, clinical trial findings in CLL, and detailed experimental protocols.
Introduction
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in chronic lymphocytic leukemia. While covalent BTK inhibitors have transformed the treatment landscape of CLL, the emergence of resistance, often through mutations in the BTK gene (e.g., C481S), necessitates the development of novel therapeutic strategies.
This compound is a heterobifunctional molecule that induces the degradation of both wild-type and mutated BTK. It achieves this by simultaneously binding to BTK and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the BTK protein. This mode of action offers the potential for a more profound and durable inhibition of BTK signaling compared to traditional inhibitors.
Mechanism of Action
This compound functions as a PROTAC, a molecule with two distinct domains connected by a linker. One domain binds to the target protein, BTK, while the other binds to an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to BTK, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK proteins.
The degradation of BTK disrupts the downstream signaling cascade, including the phosphorylation of key signaling molecules like PLCγ2 and ERK, ultimately leading to decreased cell proliferation and survival.
Caption: Mechanism of action of this compound.
Preclinical Data
Preclinical studies have demonstrated the potent and selective degradation of BTK by this compound in various B-cell malignancy cell lines.
In Vitro Potency
This compound has shown high potency in degrading both wild-type and C481S-mutant BTK.
| Parameter | Value | Reference |
| BTK Degradation (DC50) | 0.72 nM | [1] |
| BTK Inhibition (IC50) | 0.69 nM | [2][3] |
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of CLL cells and downregulates key downstream signaling pathways.
| Cell Line | Assay | Endpoint | Result |
| TMD8 (ABC-DLBCL) | Cell Viability | IC50 | ~1 nM |
| REC-1 (Mantle Cell) | Cell Viability | IC50 | ~5 nM |
| Primary CLL Cells | BTK Degradation | DC50 | Sub-nanomolar |
Clinical Development in CLL
This compound is currently being investigated in clinical trials for patients with relapsed or refractory (R/R) B-cell malignancies, including CLL.[4]
Phase 1/2 Study (NCT04740529)
An ongoing, open-label, first-in-human Phase 1/2 study is evaluating the safety, tolerability, and efficacy of this compound monotherapy in patients with R/R B-cell malignancies.[4]
Preliminary Efficacy in R/R CLL:
| Response Metric | Value | Patient Cohort |
| Overall Response Rate (ORR) | 72% | All R/R CLL patients |
| Overall Response Rate (ORR) | 88% | 200mg dose cohort |
These early results suggest promising clinical activity in a heavily pretreated patient population.
Phase 3 Study (BGB-16673-304)
A Phase 3 clinical trial is actively recruiting patients with R/R CLL or small lymphocytic lymphoma (SLL) to compare the efficacy and safety of this compound against pirtobrutinib.[5]
Experimental Protocols
The following are representative protocols for key assays used to characterize the activity of this compound.
BTK Degradation Assay (Western Blot)
Objective: To quantify the reduction in cellular BTK protein levels following treatment with this compound.
Protocol:
-
Cell Culture: Plate CLL cells (e.g., primary patient samples or cell lines) at a density of 1 x 106 cells/mL in appropriate culture medium.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against BTK.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Western Blot Experimental Workflow.
Ubiquitination Assay
Objective: To detect the ubiquitination of BTK induced by this compound.
Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the BTK Degradation Assay protocol. A proteasome inhibitor (e.g., MG132) should be added in the last few hours of treatment to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation:
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an anti-BTK antibody overnight.
-
Add protein A/G agarose beads to pull down the BTK protein-antibody complex.
-
Wash the beads extensively to remove non-specific binding.
-
-
Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with a primary antibody against ubiquitin.
-
-
Data Analysis: The presence of a high molecular weight smear or distinct bands corresponding to ubiquitinated BTK indicates successful ubiquitination.
Caption: Ubiquitination Assay Workflow.
Conclusion
This compound is a promising novel therapeutic agent for CLL that acts through a distinct mechanism of targeted protein degradation. Its ability to degrade both wild-type and mutant BTK offers a potential solution to acquired resistance to conventional BTK inhibitors. Ongoing clinical trials will further elucidate its safety and efficacy profile in this patient population. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other protein degraders in the field of oncology.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (BGB-16673) / BeOne Medicines [delta.larvol.com]
- 5. News - this compound (BGB-16673) - LARVOL VERI [veri.larvol.com]
Catadegbrutinib (CAS Number: 2736508-60-2): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catadegbrutinib, also known as BGB-16673, is a potent and orally bioavailable Bruton's tyrosine kinase (BTK) degrader being developed for the treatment of B-cell malignancies. As a proteolysis-targeting chimera (PROTAC), this compound offers a novel therapeutic modality by inducing the degradation of BTK rather than simply inhibiting its enzymatic activity. This mechanism allows it to overcome resistance associated with mutations in the BTK gene that affect the binding of conventional BTK inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its dysregulation is a key driver in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Waldenström Macroglobulinemia. While BTK inhibitors have transformed the treatment landscape for these diseases, the emergence of resistance, often through mutations in the BTK gene, remains a significant clinical challenge.
This compound is a next-generation therapeutic agent designed to address this challenge. It is a heterobifunctional molecule that simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] This event-driven pharmacology allows this compound to be effective against both wild-type and mutated forms of BTK.
Physicochemical Properties
| Property | Value |
| CAS Number | 2736508-60-2 |
| Molecular Formula | C₄₇H₅₄N₁₂O₄ |
| IUPAC Name | 3-tert-butyl-N-[(1R)-1-[4-[6-[6-[4-[[1-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-pyridinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide |
| Synonyms | BGB-16673, BTK-IN-29 |
Mechanism of Action
This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein. Its mechanism can be broken down into the following steps:
-
Ternary Complex Formation: this compound, with its two distinct binding moieties, forms a ternary complex with the BTK protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the BTK protein.
-
Proteasomal Degradation: The poly-ubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK proteins, leading to a profound and sustained depletion of BTK.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent activity in in vitro assays, effectively inhibiting BTK and inducing its degradation in various cell lines.
| Assay | Cell Line | Parameter | Value |
| BTK Inhibition | - | IC₅₀ | 0.69 nM[2] |
| BTK Degradation | TMD8 | DC₅₀ (Wild-Type BTK) | 0.7 nM |
| TMD8 | Dₘₐₓ (Wild-Type BTK) | 96% | |
| BTK Degradation (Mutant) | TMD8 (C481S) | DC₅₀ | 1.1 nM |
| TMD8 (C481S) | Dₘₐₓ | 96% | |
| TMD8 (V416L) | DC₅₀ | 1.4 nM | |
| TMD8 (V416L) | Dₘₐₓ | 97% | |
| TMD8 (L528W) | DC₅₀ | 0.3 nM | |
| TMD8 (L528W) | Dₘₐₓ | 96% |
Preclinical Pharmacokinetics
Preclinical studies in animal models have shown that this compound is orally bioavailable. Translational pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to predict human BTK degradation from preclinical in vitro and in vivo data, supporting the progression to clinical trials.[3] Studies have also indicated that this compound has the ability to penetrate the central nervous system (CNS).[4]
Clinical Data
The primary clinical evidence for this compound comes from the Phase 1/2 CaDAnCe-101 trial (NCT05006716), which has evaluated its safety and efficacy in patients with relapsed or refractory B-cell malignancies.
Efficacy in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)
| Parameter | All Doses | 200 mg Dose |
| Overall Response Rate (ORR) | 84.8% | 93.8%[5] |
| Complete Response (CR) | 4.5% | 6.3% |
| Partial Response (PR) | 66.7% | 75.0% |
| Partial Response with Lymphocytosis (PR-L) | 13.6% | 12.5% |
| 12-Month Progression-Free Survival (PFS) | 77.4% | - |
Efficacy in Waldenström Macroglobulinemia
| Parameter | Value |
| Overall Response Rate (ORR) | 90% |
| Major Response Rate (PR or better) | 81% |
| Very Good Partial Response (VGPR) | 14% |
Safety Profile
This compound has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) are summarized below.
| Adverse Event | Any Grade | Grade ≥3 |
| Contusion | 30% | - |
| Diarrhea | 24% | - |
| Fatigue | 20% | - |
| Neutropenia/Neutrophil count decreased | 16% | 12% |
Experimental Protocols
Western Blot for BTK Degradation
This protocol provides a general framework for assessing BTK protein levels following treatment with this compound.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, Ramos)
-
This compound
-
Cell lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors[6]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-actin (or other loading control)[6]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere or stabilize. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against BTK. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK signal to a loading control to determine the extent of degradation.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on cell proliferation.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
B-cell lymphoma cell lines
-
This compound
-
CellTiter-Glo® Reagent[7]
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a density appropriate for the cell line and incubation time.[8]
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background measurement.[9]
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence and normalize the data to the vehicle-treated cells to determine the percentage of cell viability. Calculate the IC₅₀ value using a suitable software.
Signaling Pathway
This compound targets a key node in the B-cell receptor signaling pathway, leading to the inhibition of downstream signals that promote cell survival and proliferation.
Conclusion
This compound represents a promising new therapeutic strategy for B-cell malignancies. Its novel mechanism of action, which involves the targeted degradation of BTK, allows it to overcome key resistance mechanisms that limit the efficacy of conventional BTK inhibitors. Preclinical and clinical data have demonstrated its potent anti-tumor activity and a manageable safety profile. Further clinical development is ongoing to fully elucidate the therapeutic potential of this compound in various B-cell cancers. This technical guide provides a foundational understanding of this innovative molecule for researchers and clinicians in the field of oncology.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Translational modelling to predict human pharmacokinetics and pharmacodynamics of a Bruton's tyrosine kinase-targeted protein degrader BGB-16673 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. onclive.com [onclive.com]
- 6. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. promega.com [promega.com]
Catadegbrutinib's Impact on Bruton's Tyrosine Kinase Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of catadegbrutinib (BGB-16673), a novel chimeric degradation activator compound (CDAC), and its targeted effect on Bruton's tyrosine kinase (BTK) signaling. This compound represents a paradigm shift from traditional BTK inhibitors by inducing the degradation of the BTK protein, offering a potentially more profound and durable suppression of the B-cell receptor (BCR) signaling pathway.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated molecular and experimental workflows.
Introduction to Bruton's Tyrosine Kinase and this compound
Bruton's tyrosine kinase is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and proliferation.[2] It is a key component of the BCR signaling cascade, which, upon activation, triggers a series of downstream phosphorylation events essential for B-cell survival and function. Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, making it a prime therapeutic target.
This compound is an orally active small molecule that functions as a proteolysis-targeting chimera (PROTAC).[1][3] It is designed to simultaneously bind to BTK and an E3 ubiquitin ligase, thereby forming a ternary complex.[3] This proximity induces the polyubiquitination of BTK, marking it for degradation by the proteasome.[1][3] This mechanism of action allows this compound to eliminate both wild-type and mutated forms of BTK that may confer resistance to conventional covalent BTK inhibitors.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity based on available preclinical data.
| Parameter | Value | Cell Line/System | Reference |
| BTK Binding Affinity (IC50) | 0.69 nM | Biochemical Assay | [1] |
| BTK Degradation (DC50) | < 1 nM (at 4 hours) | B-cell lines | [2] |
| Cell Viability (EC50) | < 10 nM (at 72 hours) | TMD8 (ABC-DLBCL cell line) | [2] |
| BTK Occupancy | Rapid and sustained | In vivo (clinical trial) | [3][5] |
Note: Further detailed dose-response and time-course data for downstream signaling inhibition by this compound are areas of ongoing investigation.
Mechanism of Action: BTK Signaling and this compound-Mediated Degradation
The following diagrams illustrate the BTK signaling pathway and the mechanism by which this compound induces its degradation.
Caption: The B-Cell Receptor (BCR) signaling cascade initiated by antigen binding.
Caption: Mechanism of this compound-induced BTK degradation via the proteasome.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound. These protocols are based on established methods for BTK inhibitors and degraders and may require optimization for specific experimental conditions.
Western Blot Analysis of BTK Degradation and Downstream Signaling
This protocol is designed to assess the dose- and time-dependent effects of this compound on the protein levels of BTK and the phosphorylation status of its downstream effectors, such as PLCγ2 and ERK.
Materials:
-
B-cell lines (e.g., TMD8, Ramos)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-phospho-BTK (Y223), anti-PLCγ2, anti-phospho-PLCγ2 (Y759), anti-ERK, anti-phospho-ERK (T202/Y204), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture B-cell lines to a density of approximately 1 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Luminescence Measurement: Add the CellTiter-Glo® reagent to each well and measure luminescence using a luminometer.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
BTK Occupancy Assay
This assay quantifies the percentage of BTK molecules bound by this compound in a cellular context. This protocol is a generalized approach based on methods for covalent inhibitors and may need adaptation for a degrader.[6][7]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from treated subjects or treated cell lines
-
Biotinylated BTK probe
-
Lysis buffer
-
Streptavidin-coated plates
-
Anti-BTK antibody
-
Detection antibody (e.g., HRP-conjugated)
-
Substrate for detection
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from samples treated with this compound.
-
Capture of Unoccupied BTK: Incubate the lysates with a biotinylated BTK probe that binds to the active site of unoccupied BTK.
-
Immunoassay: Transfer the lysates to streptavidin-coated plates to capture the biotin-probe-BTK complexes.
-
Detection: Detect the captured BTK using a primary anti-BTK antibody followed by a labeled secondary antibody.
-
Total BTK Measurement: In parallel, measure the total amount of BTK in the lysates using a standard ELISA.
-
Calculation: Calculate BTK occupancy as: (1 - (Unoccupied BTK / Total BTK)) * 100%.
Caption: A generalized experimental workflow for characterizing this compound.
Conclusion
This compound offers a novel and potent approach to targeting BTK in B-cell malignancies. By inducing the degradation of the BTK protein, it has the potential to overcome resistance mechanisms associated with traditional BTK inhibitors and provide a more profound and sustained inhibition of the BCR signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this promising therapeutic agent. Further research will be crucial to fully elucidate its clinical potential and optimize its therapeutic application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 3. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 4. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cllsociety.org [cllsociety.org]
- 6. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Catadegbrutinib (BGB-16673)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for in vivo studies using Catadegbrutinib (BGB-16673), a potent and selective Bruton's tyrosine kinase (BTK) degrader. The information presented is intended to guide researchers in designing and executing preclinical efficacy studies in relevant animal models.
Introduction
This compound is a chimeric degradation activating compound that targets BTK for ubiquitination and subsequent proteasomal degradation. This mechanism of action leads to the profound and sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is a critical driver in various B-cell malignancies. Preclinical studies have demonstrated the superior anti-tumor potency of this compound in both wild-type and mutant BTK-expressing cancer models.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies, highlighting the dose-dependent anti-tumor activity of this compound in various lymphoma xenograft models.
| Animal Model | Drug | Dosage (mg/kg, oral, once daily) | Tumor Growth Inhibition (TGI) | Citation |
| BTK Wild-Type Lymphoma Xenograft | This compound | 6 | 72% | [1] |
| This compound | 20 | 104% (complete regression) | [1] | |
| Ibrutinib | 10 | - | [1] | |
| Large Lymphoma Xenograft | This compound | 10 | Complete regression | [1] |
| This compound | 20 | Complete regression | [1] | |
| BTK-C481S Mutant Lymphoma Xenograft | This compound | 6 | 65% | [1] |
| This compound | 20 | 108% | [1] | |
| This compound | 10-30 | Sustained response | [1] | |
| BTK-T474I Mutant Xenograft | This compound | 20 | 96% | [1] |
| This compound | 30 | 106% | [1] | |
| Pirtobrutinib | 50 | 42% | [1] | |
| BTK-L528W Xenograft | This compound | 6 | 96% | [1] |
| This compound | 20 | 97% | [1] | |
| Pirtobrutinib | 50 | 43% | [1] |
Signaling Pathway
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous lymphoma xenograft mouse model.
1. Cell Culture and Animal Model
-
Culture human lymphoma cell lines (e.g., TMD8 for wild-type BTK, or engineered lines with specific BTK mutations) under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Acquire immunodeficient mice (e.g., NOD-SCID or similar strains), aged 6-8 weeks.
-
Allow mice to acclimatize for at least one week before the study begins.
2. Tumor Implantation
-
Resuspend the harvested lymphoma cells in a suitable medium (e.g., PBS or Hank's Balanced Salt Solution), with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Monitor the mice for tumor growth.
3. Study Groups and Treatment
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution used to formulate this compound.
-
This compound Treatment Groups:
-
Low Dose: 6 mg/kg
-
Mid Dose: 10 mg/kg
-
High Dose: 20 mg/kg
-
(Optional) Very High Dose: 30 mg/kg (for specific mutant models)
-
-
Comparator Groups (Optional):
-
Ibrutinib: 10 mg/kg
-
Pirtobrutinib: 50 mg/kg
-
-
Formulation: Prepare this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
-
Administration: Administer the designated treatment orally once daily.
4. Monitoring and Endpoints
-
Measure tumor volume (using calipers: Volume = (Length x Width²)/2) and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Secondary endpoints may include survival analysis and spleen weight at the end of the study.[1]
-
Euthanize mice if tumors exceed a predetermined size, show signs of ulceration, or if the animal exhibits significant distress or weight loss.
5. Pharmacodynamic Analysis (Optional)
-
At the end of the study, or at specific time points, tumors and/or spleens can be harvested.
-
Prepare tissue lysates for Western blot analysis to assess the level of BTK protein degradation.
Conclusion
This compound demonstrates significant, dose-dependent anti-tumor activity in preclinical in vivo models of B-cell malignancies, including those with mutations conferring resistance to other BTK inhibitors. The provided dosage ranges and protocols serve as a valuable starting point for researchers investigating the therapeutic potential of this novel BTK degrader. As with any preclinical study, careful consideration of the specific animal model and experimental design is crucial for obtaining robust and translatable results.
References
Application Notes and Protocols for Catadegbrutinib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Catadegbrutinib (BGB-16673), a Bruton's tyrosine kinase (BTK) degrader, in mouse xenograft models of B-cell malignancies.
Introduction
This compound is a chimeric degradation activation compound that potently and selectively targets BTK for degradation.[1] It functions by ligating BTK to an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action offers a novel therapeutic strategy for B-cell malignancies by eliminating the BTK protein, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. Preclinical studies in lymphoma xenograft models have demonstrated significant anti-tumor activity, including complete tumor regression.
Mechanism of Action: BTK Degradation
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of both wild-type and mutant forms of BTK. This is particularly relevant in the context of acquired resistance to conventional BTK inhibitors, which often involves mutations in the BTK gene.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various mouse xenograft models.
| Xenograft Model | Cell Line | BTK Status | Treatment Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (TGI) | Reference |
| Lymphoma | TMD8 | Wild-type | 6 | 72% | |
| Lymphoma | TMD8 | Wild-type | 10 | Complete Regression | |
| Lymphoma | TMD8 | Wild-type | 20 | 104% | |
| Lymphoma | TMD8 | C481S Mutant | 6 | 65% | |
| Lymphoma | TMD8 | C481S Mutant | 20 | 108% | |
| Lymphoma | Not Specified | T474I Mutant | 20 | 96% | |
| Lymphoma | Not Specified | T474I Mutant | 30 | 106% | |
| Lymphoma | Not Specified | L528W Mutant | 6 | 96% | |
| Lymphoma | Not Specified | L528W Mutant | 20 | 97% |
Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Cmax | Not specified in the provided search results. |
| AUC | Not specified in the provided search results. |
| T½ | Not specified in the provided search results. |
Experimental Protocols
A generalized workflow for a this compound xenograft study is presented below, followed by detailed protocols for each major step.
References
Application Notes and Protocols for Cell Viability Assays with Catadegbrutinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catadegbrutinib (BGB-16673) is a novel, orally available chimeric degradation activating compound (CDAC) that potently and selectively targets Bruton's tyrosine kinase (BTK) for degradation.[1] Unlike traditional BTK inhibitors that merely block the kinase activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] This mechanism of action offers the potential for a more profound and sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is a critical driver for the proliferation and survival of various B-cell malignancies.[2] Furthermore, preclinical studies have demonstrated that this compound can effectively degrade both wild-type BTK and clinically relevant mutant forms that confer resistance to covalent and noncovalent BTK inhibitors.[3][4]
The assessment of cell viability is a cornerstone in the preclinical evaluation of anticancer agents like this compound. These assays are crucial for determining the cytotoxic and cytostatic effects of the compound, quantifying its potency through metrics such as the half-maximal inhibitory concentration (IC50), and understanding its spectrum of activity across different cancer cell lines. This document provides detailed protocols for two common and robust cell viability assays, the MTT and CellTiter-Glo® assays, which are well-suited for evaluating the efficacy of this compound in suspension cell cultures, typical for hematological malignancies.
Data Presentation
The following tables summarize the in vitro anti-proliferative activity of this compound in various B-cell lymphoma cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | BTK Status | IC50 (nM) | Assay | Reference |
| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | Wild-Type | 0.971 | Not Specified | [3] |
| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | C481S Mutant | 0.168 - 2.041 | Not Specified | [3] |
| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | T474I Mutant | 0.168 - 2.041 | Not Specified | [3] |
| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | L528W Mutant | 0.168 - 2.041 | Not Specified | [3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of Bruton's tyrosine kinase (BTK).
This compound-mediated BTK degradation pathway.
Experimental Protocols
The following diagram provides a high-level overview of the experimental workflow for assessing cell viability after treatment with this compound.
General workflow for cell viability assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Materials:
-
This compound
-
Suspension cancer cell line of interest (e.g., TMD-8)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium to the desired seeding density (typically 1 x 10^4 to 5 x 10^4 cells/well in 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 100 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control wells (which represent 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
This compound
-
Suspension cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well microplates (white or black)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates.
-
-
Drug Treatment:
-
Follow the same drug treatment procedure as described in the MTT assay protocol.
-
-
Assay Procedure:
-
After the desired incubation period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is at room temperature before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the medium-only control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
Application Notes and Protocols: Monitoring BTK Degradation by Catadegbrutinib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catadegbrutinib (BGB-16673) is a potent and selective chimeric degradation activating compound (CDAC) that targets Bruton's tyrosine kinase (BTK) for degradation.[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[3][4][5] Unlike traditional inhibitors that block the kinase activity of BTK, this compound acts by ligating BTK to an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism of action offers the potential for a more profound and sustained inhibition of BTK signaling and a way to overcome resistance mechanisms associated with kinase inhibitors.[6]
Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of BTK protein levels in cells treated with this compound. This document provides a detailed protocol for performing Western blot analysis to monitor BTK degradation and presents key quantitative data and visual representations of the underlying biological processes.
Data Presentation
Quantitative Analysis of BTK Degradation by this compound
The efficacy of this compound in degrading wild-type (WT) and various clinically relevant mutant forms of BTK has been demonstrated. The following table summarizes the degradation concentration 50 (DC50) and maximum degradation (Dmax) of BTK after 24 hours of treatment with this compound in the TMD8 lymphoma cell line.[7]
| BTK Genotype | DC50 (nM) | Dmax (%) |
| Wild-Type (WT) | 0.7 | 96 |
| V416L | 1.4 | 97 |
| A428D | 4.1 | 62 |
| M437R | 6.8 | 98 |
| T474I | 0.8 | 95 |
| C481S | 1.1 | 96 |
| C481F | 0.4 | 94 |
| C481Y | 0.4 | 95 |
| L528W | 0.3 | 96 |
Table 1: Potency of this compound in Degrading Wild-Type and Mutant BTK. Data from a study evaluating BTK degradation in the TMD8 cell line after a 24-hour treatment with this compound.[7]
Experimental Protocols
Western Blot Protocol for BTK Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect BTK protein levels.
1. Cell Culture and Treatment:
-
Cell Lines: TMD8, OCI-LY10, Ramos, or other suitable B-cell lymphoma cell lines expressing BTK.[7][8][9][10]
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Treatment:
-
Plate cells at a suitable density.
-
Prepare a stock solution of this compound in DMSO.[11]
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 4, 8, 16, 24 hours).[8][12]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
2. Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[13]
-
Load 20-40 µg of total protein per lane onto an 8% or 4-12% SDS-polyacrylamide gel.[14]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
-
(Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
5. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.[15]
-
Recommended Primary Antibody: Rabbit monoclonal anti-BTK antibody or Mouse anti-BTK antibody.[15]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detection: Use an Enhanced Chemiluminescence (ECL) substrate to detect the HRP signal.[13]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[13]
-
Stripping and Re-probing for Loading Control:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein.[13]
-
Recommended Loading Controls: β-actin (42 kDa), GAPDH (37 kDa), or α/β-Tubulin (55 kDa).[16] Ensure the chosen loading control has a different molecular weight than BTK (~77 kDa).[15][16]
-
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[13] Normalize the BTK band intensity to the corresponding loading control band intensity.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
Caption: Experimental Workflow for Western Blot Analysis of BTK Degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. memoinoncology.com [memoinoncology.com]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tgtherapeutics.com [tgtherapeutics.com]
- 15. raybiotech.com [raybiotech.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Long-Term Storage and Stability of Catadegbrutinib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for research purposes only. Detailed, validated long-term stability data and specific protocols for Catadegbrutinib (BGB-16673) are not extensively available in the public domain. The information provided herein is based on general principles of pharmaceutical stability testing for small molecules, data on other Bruton's tyrosine kinase (BTK) inhibitors, and available preliminary storage recommendations for research-grade this compound. It is essential to validate all methods and storage conditions for specific formulations and intended use.
Introduction
This compound (BGB-16673) is an orally active, selective chimeric degradation activator compound (CDAC) that targets Bruton's tyrosine kinase (BTK) for degradation.[1] It ligates BTK to an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for B-cell malignancies.[1][2] Ensuring the long-term stability of this compound is critical for maintaining its potency, safety, and efficacy throughout its shelf life. This document provides guidance on the recommended storage conditions and outlines generalized protocols for assessing the stability of this compound.
Recommended Storage Conditions for this compound Stock Solutions
For research purposes, stock solutions of this compound require specific storage conditions to maintain their integrity. The following table summarizes the recommended storage conditions based on available data.
| Storage Condition | Temperature | Duration | Additional Precautions |
| Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Protect from light. Store under nitrogen. |
Data sourced from publicly available information for research-grade this compound.[1][3] It is crucial to note that optimal storage conditions for formulated drug products may differ and require extensive stability studies.
Generalized Protocol for Long-Term Stability Testing
A comprehensive long-term stability study is essential to establish the shelf life of a drug product. The following is a generalized protocol for assessing the stability of a this compound formulation. This protocol is based on general guidelines from the International Council for Harmonisation (ICH) and practices for other small molecule kinase inhibitors.
Objective
To evaluate the physical and chemical stability of a this compound formulation under various environmental conditions over a designated period.
Materials
-
This compound active pharmaceutical ingredient (API)
-
Excipients for the specific formulation
-
Final drug product in the proposed container closure system
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
LC-Mass Spectrometry (LC-MS) system for impurity identification
-
pH meter
-
Dissolution apparatus
-
Stability chambers with controlled temperature and humidity
Experimental Workflow
Stability-Indicating HPLC Method (Example)
The following is a hypothetical stability-indicating RP-HPLC method based on methods developed for other BTK inhibitors.[4][5][6] This method must be optimized and validated for this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Forced Degradation Studies
Forced degradation studies are crucial for developing and validating a stability-indicating method and understanding the degradation pathways of the drug.[7][8][9]
| Stress Condition | Example Protocol |
| Acid Hydrolysis | 1 mg/mL this compound in 0.1 N HCl at 60°C for 24 hours. |
| Base Hydrolysis | 1 mg/mL this compound in 0.1 N NaOH at 60°C for 24 hours. |
| Oxidative Degradation | 1 mg/mL this compound in 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Solid this compound at 80°C for 48 hours. |
| Photostability | Expose solid drug and solution to light (ICH Q1B guidelines). |
Samples from forced degradation studies should be analyzed by the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak.
Signaling Pathway of this compound
This compound functions as a BTK degrader. The diagram below illustrates its mechanism of action within the BTK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ijbpr.net [ijbpr.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Novel stability indicating high-performance liquid chromatography method for the separation and simultaneous quantification of acalabrutinib and its impurities in pharmaceutical formulation -Analytical Science and Technology | Korea Science [koreascience.kr]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sgs.com [sgs.com]
Application Notes and Protocols for the Solubilization of Catadegbrutinib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catadegbrutinib, also known as BGB-16673, is a potent and selective degrader of Bruton's tyrosine kinase (BTK). As a heterobifunctional molecule, this compound brings BTK into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1][2] This mechanism of action makes it a valuable tool for studying the roles of BTK in various cellular processes and a promising therapeutic candidate for B-cell malignancies and autoimmune diseases.[1][3]
Proper solubilization and handling of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound, guidance on its use in cell-based assays, and information on its mechanism of action.
Data Presentation
Physicochemical and Solubility Data of this compound
The following table summarizes the key physicochemical properties and solubility information for this compound.
| Property | Value |
| Molecular Formula | C₄₇H₅₄N₁₂O₄ |
| Molecular Weight | 851.01 g/mol |
| Appearance | Solid |
| Solubility in DMSO | 100 mg/mL (117.5 mM)[3][4][5] to 125 mg/mL (146.88 mM)[1]; may require ultrasonication to fully dissolve. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1][3] |
| Solubility in Water | Insoluble[5] |
| Solubility in Ethanol | Insoluble[5] |
Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | Up to 3 years | Store protected from light. |
| Stock Solution in DMSO | -80°C | Up to 1 year[5] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.851 mg of this compound (Molecular Weight = 851.01 g/mol ).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO. For 0.851 mg of this compound, add 100 µL of DMSO to make a 10 mM stock solution.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief ultrasonication can aid in dissolution if necessary.[1] Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5] Ensure the tubes are tightly sealed and protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
-
Determine Final Concentration: Decide on the final concentrations of this compound to be used in your cell culture experiment.
-
Calculate Dilutions: Calculate the required dilutions from the high-concentration stock solution. It is recommended to perform serial dilutions to achieve low nanomolar or micromolar concentrations accurately.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize the final DMSO concentration, it is advisable to first prepare an intermediate dilution of the stock solution in sterile cell culture medium or PBS.
-
Final Dilution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution or the intermediate dilution into the final cell culture medium to achieve the desired working concentrations.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. [6] Some cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[7]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Application to Cells: Add the prepared working solutions of this compound to your cell cultures and incubate for the desired duration.
Note on Stability in Cell Culture Media: There is limited publicly available data on the stability of this compound in cell culture media at 37°C. The stability of a compound in media can be influenced by factors such as media composition, serum concentration, pH, and light exposure. For long-term experiments, it is recommended to empirically determine the stability of this compound under your specific experimental conditions. This can be done by incubating the compound in the media for various durations and then analyzing its concentration by methods such as HPLC or LC-MS. Alternatively, consider replenishing the media with freshly prepared this compound at regular intervals during long-term incubations.
Mandatory Visualizations
This compound Mechanism of Action: BTK Degradation
This compound is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of BTK. It consists of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-induced BTK protein degradation.
Experimental Workflow for this compound Solubilization and Use in Cell Culture
The following diagram illustrates the key steps for preparing and using this compound in cell-based assays.
Caption: Workflow for preparing this compound for cell culture experiments.
Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway
This compound targets BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. The degradation of BTK by this compound disrupts downstream signaling events that are crucial for B-cell proliferation and survival.
Caption: Simplified diagram of the BTK signaling pathway and the point of intervention by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
Application Notes and Protocols: Catadegbrutinib in Autoimmune Disease Research Models
Introduction
Catadegbrutinib, also known as BGB-16673, is a potent and selective Bruton's tyrosine kinase (BTK) targeted protein degrader.[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), a novel class of drugs designed to induce the degradation of specific target proteins.[2] BTK is a critical signaling enzyme in B cells and myeloid cells, playing a central role in the pathways that drive the pathogenesis of many autoimmune diseases.[3][4][5] By mediating the degradation of BTK rather than just inhibiting its enzymatic activity, this compound offers the potential for a deeper and more sustained suppression of the signaling pathways involved in autoimmune-mediated inflammation.[6][7]
Dysregulation of B lymphocytes is a major factor in numerous autoimmune diseases, where they contribute through the production of autoantibodies, antigen presentation to T cells, and the secretion of pro-inflammatory cytokines.[8][9][10][11] BTK is essential for B cell receptor (BCR) signaling, which governs B cell proliferation, differentiation, and survival.[4][12] Therefore, targeting BTK is a key therapeutic strategy. These application notes provide an overview of this compound's mechanism and detailed protocols for its evaluation in common preclinical models of autoimmune disease.
Mechanism of Action & Signaling Pathways
This compound is a chimeric molecule that links a BTK-binding moiety to a ligand for an E3 ubiquitin ligase.[1] This dual binding brings BTK into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the cell's proteasome, leading to a profound and lasting reduction in total BTK protein levels.[1] This degradation mechanism contrasts with traditional BTK inhibitors that only block the kinase's active site.[12]
BTK Signaling Pathway in B Cells
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated that is crucial for B-cell activation. BTK is a central node in this pathway. Its activation leads to downstream signaling involving phospholipase Cγ2 (PLCγ2) and the activation of transcription factors like NF-κB, which are essential for B-cell survival and proliferation.[4][12]
This compound's PROTAC Mechanism
The diagram below illustrates the catalytic mechanism by which this compound induces the degradation of BTK. The molecule acts as a bridge, is not consumed in the reaction, and can trigger the degradation of multiple BTK molecules.
Quantitative Data Summary
While extensive data on this compound in autoimmune models is emerging, key parameters from initial studies and analogous BTK inhibitors highlight its potential.
| Parameter | Value / Observation | Compound | Disease Model | Reference |
| BTK Binding (IC₅₀) | 0.69 nM | This compound | In Vitro Assay | [1] |
| Efficacy | Dose-dependent reduction in clinical arthritis scores. | Evobrutinib (BTKi) | Mouse Collagen-Induced Arthritis (CIA) | [13] |
| Efficacy | Near-complete disease inhibition at 3 mg/kg (once daily). | Evobrutinib (BTKi) | Mouse Collagen-Induced Arthritis (CIA) | [13] |
| Mechanism | Reduction of autoantibodies and plasma cell numbers. | Evobrutinib (BTKi) | Mouse SLE Model | [13] |
| Pharmacodynamics | >80% mean BTK occupancy linked to near-complete disease inhibition. | Evobrutinib (BTKi) | Mouse RA and SLE Models | [13] |
Note: Data from the BTK inhibitor Evobrutinib is included to provide a representative example of the expected efficacy of potent BTK inhibition in relevant autoimmune models.
Experimental Protocols
The following protocols describe the use of this compound in a standard preclinical model of rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) model in mice.
Protocol 1: Evaluation of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
This model is widely used as it shares pathological and immunological features with human rheumatoid arthritis.[14]
1. Materials and Reagents:
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction Reagents: Bovine Type II Collagen (CII), Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA).
-
This compound: To be formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80).
-
Calipers: For measuring paw thickness.
2. Experimental Workflow:
3. Detailed Procedure:
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Primary Immunization (Day 0): Emulsify Bovine Type II Collagen in CFA (final concentration 2 mg/mL). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment Initiation (Prophylactic Model, Day 18):
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1 mg/kg)
-
Group 3: this compound (e.g., 3 mg/kg)
-
Group 4: this compound (e.g., 10 mg/kg)
-
-
Administer the assigned treatment orally (gavage) once daily until the end of the study.
-
-
Booster Immunization (Day 21): Emulsify Bovine Type II Collagen in IFA (2 mg/mL). Administer a 100 µL booster injection intradermally.
-
Disease Monitoring (From Day 21):
-
Record body weight and clinical scores for each paw 3-4 times per week.
-
Clinical Scoring System:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum score per mouse is 16.
-
Measure paw thickness using digital calipers.
-
4. Endpoint Analysis (Day 35 or as defined):
-
Blood Collection: Collect terminal blood via cardiac puncture for serum analysis.
-
Tissue Collection: Harvest hind paws and fix in 10% neutral buffered formalin for histology. Spleens can be collected for flow cytometric analysis of B and T cell populations.
-
Histopathology: Decalcify, embed, section, and stain paw tissues with Hematoxylin and Eosin (H&E). Score for inflammation, pannus formation, and bone/cartilage destruction.
-
Biomarker Analysis: Use serum to measure levels of anti-CII antibodies (IgG1, IgG2a) and inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
5. Data Analysis:
-
Compare mean clinical scores, paw thickness, and body weight between groups using a two-way ANOVA with repeated measures.
-
Analyze terminal endpoint data (histology scores, antibody levels) using a one-way ANOVA or Kruskal-Wallis test.
-
A p-value of <0.05 is typically considered statistically significant.
Summary and Future Directions
This compound represents a next-generation therapeutic approach for autoimmune diseases by inducing the degradation of BTK. Its application in preclinical models is essential for defining its efficacy, understanding its impact on immunopathology, and establishing the pharmacokinetic/pharmacodynamic relationships necessary for clinical translation. The protocols outlined here provide a framework for evaluating this compound in a robust model of inflammatory arthritis. Future studies should expand this evaluation to other models, such as those for systemic lupus erythematosus (e.g., MRL/lpr mice) and multiple sclerosis (e.g., experimental autoimmune encephalomyelitis), to fully characterize its therapeutic potential across a range of B cell-mediated autoimmune conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. This compound (BGB-16673) / BeOne Medicines [delta.larvol.com]
- 8. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.stanford.edu [med.stanford.edu]
- 10. B Cells in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. B cell-targeted therapies in autoimmunity: rationale and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catadegbrutinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to Catadegbrutinib (BGB-16673) in cell lines.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.
Issue 1: Reduced this compound Efficacy in Long-Term Cultures
Question: My cell line, which was initially sensitive to this compound, is now showing reduced growth inhibition and less potent BTK degradation after several weeks of continuous culture with the compound. What are the potential causes and how can I investigate them?
Answer: This scenario strongly suggests the development of acquired resistance. The primary mechanisms can be broadly categorized into on-target mutations in the BTK gene or the activation of alternative "bypass" signaling pathways.
Troubleshooting Steps:
-
Confirm Resistance: First, re-evaluate the potency of this compound in your cultured cell line compared to the parental, sensitive cell line. A significant increase in the IC50 (concentration for 50% inhibition of proliferation) or DC50 (concentration for 50% degradation of the target) confirms resistance.
-
Sequence the BTK Gene: The most common mechanism of resistance to BTK-targeted therapies involves mutations in the BTK gene itself.
-
Action: Extract genomic DNA from both your resistant and parental cell lines and perform Sanger or Next-Generation Sequencing (NGS) of the entire BTK coding region, with a particular focus on the kinase domain.
-
Expected Outcome: Look for mutations known to confer resistance to other BTK inhibitors. While this compound is effective against many common mutations (e.g., C481S, L528W, T474I, V416L), some, like the A428D mutation, have been shown to confer resistance.[1][2]
-
-
Investigate Bypass Pathways: If no BTK mutations are found, the resistance is likely mediated by the cell's activation of alternative survival pathways that circumvent the need for BTK signaling.
-
PI3K/Akt/mTOR Pathway: This is a common bypass mechanism.[3]
-
Action: Perform Western blot analysis on cell lysates to check for increased phosphorylation of key pathway proteins like Akt (at Ser473) and S6 ribosomal protein.
-
-
PLCγ2 Activation by RAC2: An epigenetic switch can lead to the small GTPase RAC2 substituting for BTK in the activation of PLCγ2.[4]
-
Action: Perform a co-immunoprecipitation (Co-IP) assay. Use an anti-PLCγ2 antibody to pull down protein complexes and then blot for RAC2 to see if their interaction is increased in resistant cells compared to parental cells.
-
-
NF-κB and MAPK Pathways: These pathways can also be activated independently of BTK.
-
Action: Use Western blotting to assess the phosphorylation status of key mediators like IκBα, ERK1/2, and p38.
-
-
Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired this compound resistance.
Issue 2: Intrinsic (Primary) Resistance in a New Cell Line
Question: I am screening a panel of lymphoma cell lines, and one of them shows high intrinsic resistance to this compound without any prior exposure. How do I determine the mechanism?
Answer: Intrinsic, or primary, resistance occurs when cells possess pre-existing characteristics that make them non-responsive to a drug. The investigative approach is similar to acquired resistance but focuses on the baseline state of the cells.
Troubleshooting Steps:
-
Baseline BTK Status: Although less common for intrinsic resistance to a degrader, a pre-existing BTK mutation could be responsible.
-
Action: Sequence the BTK gene of the resistant cell line.
-
-
Assess Baseline Bypass Pathway Activation: Intrinsically resistant cells often have constitutively active survival pathways that make them independent of the target that the drug inhibits.
-
Action: Perform a comprehensive Western blot analysis of the key bypass pathways identified in Issue 1 (PI3K/Akt/mTOR, NF-κB, MAPK) and compare the baseline phosphorylation levels to known sensitive cell lines. High baseline activation in one or more of these pathways is a strong indicator of the resistance mechanism.
-
-
Evaluate Expression of Pro-Survival Proteins: Overexpression of anti-apoptotic proteins like BCL2 or MCL-1 can confer broad drug resistance.
-
Action: Use Western blot or flow cytometry to compare the expression levels of BCL2 family proteins (BCL2, MCL-1, BCL-XL) between your resistant and sensitive cell lines.
-
-
Consider Combination Therapy: To overcome intrinsic resistance, targeting the identified active bypass pathway simultaneously with BTK degradation is a rational strategy.
-
Action: Based on your findings, test this compound in combination with an appropriate inhibitor (e.g., a PI3K inhibitor if the PI3K/Akt pathway is active, or a BCL2 inhibitor like Venetoclax (B612062) if BCL2 is overexpressed). Preclinical studies have shown synergy between BTK and BCL2 inhibitors.[3][4][5]
-
Signaling Pathways in BTK Inhibitor Resistance
Caption: Key signaling pathways involved in this compound action and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound (BGB-16673) is a chimeric degradation activating compound (CDAC), also known as a PROTAC (PROteolysis TArgeting Chimera). It functions by simultaneously binding to Bruton's tyrosine kinase (BTK) and an E3 ubiquitin ligase. This proximity tags the BTK protein for polyubiquitination and subsequent degradation by the cell's proteasome, thereby eliminating the protein entirely rather than just inhibiting its kinase function.[6][7]
Q2: Which BTK mutations does this compound overcome? A2: Preclinical studies have shown that this compound is effective at degrading BTK with a wide range of mutations that confer resistance to both covalent (e.g., ibrutinib) and non-covalent (e.g., pirtobrutinib) BTK inhibitors. This includes the common C481S mutation as well as non-covalent resistance mutations like V416L, M437R, T474I, and L528W.[1][2][8]
Q3: Are there any BTK mutations known to be resistant to this compound? A3: Yes, the BTK A428D mutation has been reported to confer resistance to this compound and other BTK inhibitors.[1][2][9] If you suspect on-target resistance, sequencing for this specific mutation is recommended.
Q4: How do I generate a this compound-resistant cell line in the lab? A4: The most common method is through continuous, long-term culture with stepwise dose escalation of the drug. You begin by culturing a sensitive parental cell line in a low concentration of this compound (e.g., near the IC20) and gradually increase the concentration over several months as the cells adapt and resume normal proliferation. See "Experimental Protocol 1" for a detailed methodology.[10][11]
Q5: What combination strategies are most promising for overcoming this compound resistance? A5: The most rational combination strategies involve co-targeting the identified resistance mechanism.
-
For Bypass Pathways: If resistance is driven by the PI3K/Akt pathway, combining this compound with a PI3K or Akt inhibitor is a logical approach.
-
Targeting Apoptosis: For resistance mediated by overexpression of anti-apoptotic proteins, combining this compound with a BCL2 inhibitor like venetoclax is highly promising. Preclinical and clinical studies with other BTK inhibitors have demonstrated strong synergy with this combination.[4][5][12] Clinical trials are underway to evaluate this compound in combination with agents like the BCL2 inhibitor sonrotoclax (B12400364) and the BTK inhibitor zanubrutinib.[13]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against various BTK genotypes in lymphoma cell lines.
Table 1: Anti-Proliferative Activity (IC50) of this compound
| Cell Line Model | BTK Genotype | This compound IC50 (nM) | Reference |
|---|---|---|---|
| TMD8 | Wild-Type | 0.971 | [14] |
| TMD8 Expressing Mutant | C481S | 0.168 - 2.041 (range) | [14] |
| TMD8 Expressing Mutant | T474I | 0.168 - 2.041 (range) | [14] |
| TMD8 Expressing Mutant | L528W | 0.168 - 2.041 (range) |[14] |
Table 2: BTK Degradation Activity (DC50) of this compound in TMD8 Cells
| BTK Genotype | This compound DC50 (nM) at 24h | Max Degradation (Dmax %) | Reference |
|---|---|---|---|
| Wild-Type | 0.7 | 96% | [2] |
| C481S | 1.1 | 96% | [2] |
| C481F | 0.4 | 94% | [2] |
| C481Y | 0.4 | 95% | [2] |
| V416L | 1.4 | 97% | [2] |
| T474I | 0.8 | 95% | [2] |
| L528W | 0.3 | 96% | [2] |
| M437R | 6.8 | 98% | [2] |
| A428D | 4.1 | 62% |[2] |
Note: The lower Dmax for the A428D mutant is consistent with it being a resistance mutation.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a stepwise dose-escalation method to generate a resistant cell line from a sensitive parental line.[10][11][15]
Materials:
-
Sensitive parental lymphoma cell line (e.g., TMD8)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (BGB-16673) stock solution (e.g., 10 mM in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Standard cell culture flasks, plates, and incubator (37°C, 5% CO2)
Methodology:
-
Determine Parental IC50: First, perform a standard cell viability assay to determine the precise IC50 of this compound for the parental cell line.
-
Initiate Low-Dose Culture: Start by culturing the parental cells in their complete medium supplemented with a low concentration of this compound, typically between the IC10 and IC20 values determined in step 1.
-
Monitor and Maintain: Maintain the cells in this drug-containing medium. Initially, cell proliferation will be slow. Change the medium every 2-3 days, replenishing with fresh drug. Passage the cells when they reach ~80% confluency.
-
Dose Escalation: Once the cells have adapted and their proliferation rate is consistent for 2-3 passages, increase the this compound concentration by a factor of 1.5 to 2.0.
-
Iterative Selection: Repeat steps 3 and 4. The cells will again show slowed growth, followed by adaptation. This iterative process of adaptation and dose escalation should be continued for several months. If cells show excessive death after a dose increase, revert to the previous concentration until the culture stabilizes.
-
Interim Validation: Periodically (e.g., every 4-6 weeks), perform a cell viability assay on the adapting cells to measure the shift in the IC50 value.
-
Establish Stable Resistant Line: The resistant cell line is considered established when it can proliferate steadily at a high concentration of this compound and its IC50 value is at least 5-10 fold higher than the parental line.
-
Characterization and Banking: Once established, characterize the resistant line (e.g., via BTK sequencing) and cryopreserve multiple vials for future experiments. Maintain the resistant line in a culture medium containing the final established concentration of this compound to prevent reversion.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect RAC2-PLCγ2 Interaction
This protocol provides a method to assess the physical interaction between RAC2 and PLCγ2, a key BTK-bypass resistance mechanism.[4][16]
Materials:
-
Parental and this compound-resistant cell pellets (approx. 20-50 million cells each)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails)
-
Anti-PLCγ2 antibody (for immunoprecipitation)
-
Rabbit or Mouse IgG Isotype Control antibody
-
Protein A/G magnetic beads
-
Anti-RAC2 antibody (for Western blot detection)
-
Anti-PLCγ2 antibody (for Western blot detection)
-
Standard Western blot reagents (SDS-PAGE gels, transfer system, buffers, secondary antibodies, ECL substrate)
Methodology:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS and centrifuge.
-
Resuspend pellets in 1 mL of ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification & Pre-clearing:
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
To reduce non-specific binding, pre-clear the lysate by adding 20 µL of Protein A/G beads to 1 mg of total protein and incubating for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation (IP):
-
To 1 mg of pre-cleared lysate, add 2-4 µg of the anti-PLCγ2 IP antibody.
-
In a separate tube, add 2-4 µg of the corresponding IgG Isotype Control to another 1 mg of lysate (this is a critical negative control).
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G beads to each tube and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Also load 20-30 µg of the input lysate from each cell line as a positive control for protein expression.
-
Perform standard Western blot analysis. Probe one membrane with the anti-RAC2 antibody and another with the anti-PLCγ2 antibody (to confirm successful pulldown).
-
Interpretation: A stronger band for RAC2 in the PLCγ2 IP lane of the resistant cell line compared to the parental line indicates an increased interaction and activation of this bypass pathway.
-
References
- 1. memoinoncology.com [memoinoncology.com]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. Preclinical evaluation of combination nemtabrutinib and venetoclax in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib and venetoclax in combination for chronic lymphocytic leukemia: synergy in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. onclive.com [onclive.com]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. This compound (BGB-16673) / BeOne Medicines [delta.larvol.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous kinase inhibition with ibrutinib and BCL2 inhibition with venetoclax offers a therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase 1b/2, Open-Label, Master Protocol Study of BTK-Degrader BGB-16673 in Combination With Other Agents in Patients With Relapsed or Refractory B-Cell Malignancies | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 14. BGB-16673 shows a long-term antitumor response in BTK-expressing cancer models | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. Rac Regulates Its Effector Phospholipase Cγ2 through Interaction with a Split Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
Catadegbrutinib Off-Target Effects: A Technical Support Resource for Researchers
Disclaimer: As of December 2025, detailed, publicly available kinase screening data quantifying the specific off-target effects of catadegbrutinib (BGB-16673) is limited. The information provided herein is based on the established principles of kinase inhibitor and degrader pharmacology, with a focus on its intended on-target mechanism. This guide is intended for research professionals and is not a substitute for experimental validation.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the off-target effects of this compound in kinase screening assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as BGB-16673) is a potent and selective Bruton's tyrosine kinase (BTK) degrader.[1][2] It is classified as a Proteolysis Targeting Chimera (PROTAC), a molecule designed to induce the degradation of a target protein.[3] this compound works by forming a complex with BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[3] Its primary target is BTK, a crucial kinase in the B-cell receptor (BCR) signaling pathway, which is vital for the proliferation and survival of various B-cell malignancies.[1][4]
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is designed for high selectivity towards BTK, like most kinase-targeted therapies, there is a potential for it to interact with other kinases, known as off-target effects. Understanding these off-target interactions is critical for several reasons:
-
Interpreting Experimental Results: Unidentified off-target effects can lead to misinterpretation of phenotypic data, attributing an observed effect to the inhibition of the primary target (BTK) when it may be caused or influenced by the modulation of another kinase.
-
Predicting Potential Toxicities: Off-target kinase inhibition can lead to unforeseen side effects. For example, off-target effects of the first-generation BTK inhibitor ibrutinib (B1684441) have been associated with adverse events such as atrial fibrillation.[5]
-
Discovering Novel Therapeutic Applications: In some cases, off-target effects can be beneficial and may lead to the discovery of new therapeutic indications for a compound.
Q3: How does the PROTAC mechanism of this compound potentially influence its off-target profile compared to a traditional kinase inhibitor?
This compound's PROTAC mechanism may offer a more selective profile compared to traditional kinase inhibitors. While the BTK-binding component of this compound might have some affinity for other kinases, the formation of a stable ternary complex (PROTAC-target-E3 ligase) is a prerequisite for degradation. Off-target kinases that can bind to the inhibitor moiety may not necessarily form a productive complex with the E3 ligase, thus sparing them from degradation. However, it is still possible for this compound to act as a simple inhibitor for some off-target kinases without inducing their degradation.
Q4: What are the common methods to assess the off-target profile of a kinase-targeted compound like this compound?
Several methods are commonly employed to determine the kinase selectivity of a compound:
-
Kinome Scanning: This involves screening the compound against a large panel of purified kinases (often hundreds) to measure its binding affinity or inhibitory activity at a fixed concentration. Services like KINOMEscan are widely used for this purpose.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring the change in thermal stability of proteins upon ligand binding.
-
Biochemical IC50/Ki Determination: For any "hits" identified in a kinome scan, dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), providing a quantitative measure of potency against off-target kinases.
-
Phosphoproteomics: This unbiased approach can identify changes in phosphorylation patterns across the proteome in cells treated with the compound, offering insights into which signaling pathways are affected.
Troubleshooting Guide for Kinase Screening Experiments
| Observed Issue | Potential Cause (Related to Off-Target Effects) | Troubleshooting Steps |
| Unexpected Cell Phenotype | The observed cellular effect may be due to the inhibition or degradation of an off-target kinase, either alone or in combination with BTK inhibition. | 1. Perform a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-targets. 2. Validate Hits: For any identified off-targets, confirm the interaction with orthogonal assays (e.g., in-cell target engagement assays like NanoBRET or CETSA). 3. Use a Structurally Unrelated BTK Inhibitor/Degrader: Compare the phenotype induced by this compound with that of another potent and selective BTK-targeting compound with a different chemical scaffold. A similar phenotype strengthens the case for an on-target effect, while a different phenotype suggests off-target involvement. 4. Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase. |
| Discrepancy Between Biochemical and Cellular Potency | The compound may have poor cell permeability, be actively transported out of the cell by efflux pumps, or be rapidly metabolized. Alternatively, off-target effects in the cellular context could be influencing the overall phenotype. | 1. Assess Cell Permeability: Use assays to determine the intracellular concentration of this compound. 2. Investigate Efflux Pump Involvement: Test for synergy with known efflux pump inhibitors. 3. Evaluate Metabolic Stability: Measure the half-life of this compound in the relevant cell line. 4. Consider Off-Target Engagement in Cells: Utilize cellular target engagement assays to confirm that this compound is interacting with BTK and potentially other kinases within the cell. |
| Variable Results Across Different Cell Lines | The expression levels of BTK and potential off-target kinases can vary significantly between cell lines. The observed effect of this compound may depend on the specific "kinome" of the cell line being used. | 1. Characterize Kinase Expression: Perform proteomic or transcriptomic analysis to determine the expression levels of BTK and any suspected off-target kinases in the cell lines of interest. 2. Correlate Sensitivity with Target Expression: Assess whether the sensitivity to this compound correlates with the expression level of BTK or any identified off-targets. 3. Use Engineered Cell Lines: Employ isogenic cell lines (e.g., knockout or overexpression) to definitively link the observed phenotype to a specific kinase target. |
Quantitative Data on this compound Off-Target Effects
As of the latest available information, a detailed quantitative summary of this compound's off-target kinase interactions is not publicly available. Researchers are encouraged to perform their own kinase selectivity profiling to determine the off-target effects relevant to their specific experimental systems. For context, other BTK inhibitors have shown varying degrees of off-target activity against kinases such as TEC, EGFR, and ITK.[6]
Experimental Protocols
General Protocol for a Kinase Screening Assay (e.g., KINOMEscan)
This is a generalized workflow and specific details may vary depending on the platform used.
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions to be used in the assay.
-
Assay Plate Preparation: A panel of kinases is immobilized on a solid support in a multi-well plate format. Each well typically contains a single kinase species.
-
Binding Reaction: A proprietary tracer molecule that is known to bind to the active site of the kinases is added to the wells. This compound is then added at a fixed concentration (e.g., 1 µM) to compete with the tracer for binding to the kinases.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Wash and Detection: Unbound compound and tracer are washed away. The amount of tracer remaining bound to each kinase is quantified, typically using a fluorescence- or luminescence-based method.
-
Data Analysis: The amount of tracer bound in the presence of this compound is compared to a control (e.g., DMSO vehicle). A reduction in the tracer signal indicates that this compound has bound to and displaced the tracer from the kinase active site. Results are often expressed as a percentage of control or percent inhibition.
Visualizations
Caption: BTK Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for a Kinase Screening Assay.
References
- 1. BGB-16673 shows a long-term antitumor response in BTK-expressing cancer models | BioWorld [bioworld.com]
- 2. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catadegbrutinib Concentration for Apoptosis Induction
This technical support center is designed for researchers, scientists, and drug development professionals working with catadegbrutinib. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments aimed at optimizing its concentration for apoptosis induction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced apoptosis?
This compound (also known as BGB-16673) is a Bruton's tyrosine kinase (BTK) degrader.[1][2] It is a proteolysis-targeting chimera (PROTAC) that functions by binding simultaneously to BTK and the E3 ubiquitin ligase Cereblon.[1] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which promotes cell survival and proliferation in many B-cell malignancies.[3][4] By degrading BTK, this compound effectively shuts down downstream survival signals, including the PI3K/AKT and NF-κB pathways, ultimately leading to the induction of apoptosis (programmed cell death).[5][6]
Q2: What is a typical starting concentration range for inducing apoptosis with this compound in B-cell lymphoma cell lines?
The optimal concentration of this compound is highly dependent on the specific cell line. Preclinical data on marginal zone lymphoma (MZL) cell lines have shown high potency, with IC50 values for cell viability ranging from 0.1 nM to 1.7 nM in sensitive lines like SSK41 and Karpas1718.[1] For initial experiments, a dose-response study is recommended, starting from a low concentration (e.g., 0.1 nM) and titrating up to a higher concentration (e.g., 100 nM or 1 µM) to determine the EC50 (effective concentration for 50% response) for apoptosis in your specific model system.
Q3: How long should I incubate cells with this compound to observe apoptosis?
The time required to observe significant apoptosis can vary between cell types and the concentration of this compound used. Apoptosis is a dynamic process. Early markers, such as Annexin V staining, can often be detected within 24 hours of treatment. Later markers, such as PARP cleavage and significant DNA fragmentation, may require longer incubation periods of 48 to 72 hours. A time-course experiment (e.g., 12, 24, 48, and 72 hours) is crucial to identify the optimal endpoint for your apoptosis assay.
Q4: How can I confirm that the observed cell death is due to apoptosis and not necrosis?
It is essential to distinguish between apoptosis and necrosis. Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD followed by flow cytometry is a standard method.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Viable cells will be negative for both stains.
-
Necrotic cells will be Annexin V negative and PI positive.
Additionally, the induction of apoptosis can be confirmed by Western blot analysis showing the cleavage of specific proteins like caspase-3 and PARP.[7]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from dose-response and time-course experiments to determine the optimal conditions for this compound-induced apoptosis in a sensitive B-cell lymphoma cell line (e.g., Karpas1718).
Table 1: Dose-Dependent Induction of Apoptosis by this compound (48-hour incubation)
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Vehicle Control) | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| 0.1 | 10.2 ± 1.5 | 4.3 ± 0.7 | 14.5 ± 2.2 |
| 1.0 | 25.8 ± 3.1 | 8.9 ± 1.2 | 34.7 ± 4.3 |
| 10.0 | 45.1 ± 4.5 | 15.6 ± 2.0 | 60.7 ± 6.5 |
| 100.0 | 52.3 ± 5.0 | 28.4 ± 3.3 | 80.7 ± 8.3 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Table 2: Time-Course of Apoptosis Induction with 10 nM this compound
| Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 | 3.2 ± 0.6 | 2.0 ± 0.4 | 5.2 ± 1.0 |
| 12 | 15.7 ± 2.2 | 5.1 ± 0.9 | 20.8 ± 3.1 |
| 24 | 30.4 ± 3.5 | 10.3 ± 1.5 | 40.7 ± 5.0 |
| 48 | 45.5 ± 4.8 | 15.2 ± 2.1 | 60.7 ± 6.9 |
| 72 | 38.2 ± 4.1 | 35.8 ± 3.9 | 74.0 ± 8.0 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Mandatory Visualizations
Troubleshooting Guides
Issue 1: Low or No Apoptosis Detected in Treated Cells
| Potential Cause | Recommended Solution |
| Insufficient Drug Concentration | The concentration of this compound may be too low for your specific cell line. Perform a broader dose-response experiment, extending to higher concentrations (e.g., up to 10 µM).[1] |
| Inadequate Incubation Time | Apoptosis may occur at a later time point. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of the apoptotic response. |
| Cell Line Resistance | Your cell line may be resistant to BTK degradation-induced apoptosis. Confirm BTK expression in your cells. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working correctly. |
| Reagent Degradation | Ensure the this compound stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment. |
| Loss of Apoptotic Cells | Apoptotic cells can detach and float in the culture medium. When harvesting, always collect both the supernatant and the adherent cells to avoid losing the apoptotic population. |
Issue 2: High Background Apoptosis in Vehicle Control Cells
| Potential Cause | Recommended Solution |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and not overgrown (confluent) before treatment. High cell density can lead to spontaneous apoptosis. Use cells with a low passage number. |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to verify. |
| Harsh Cell Handling | Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false-positive Annexin V staining. Use gentle cell detachment methods and centrifuge at low speeds (e.g., 300-400 x g). |
| Contamination | Check cultures for microbial (e.g., mycoplasma) contamination, which can induce cell death. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Cell Density | Seed cells at a consistent density for all experiments. Cell confluence significantly affects drug sensitivity. |
| Inconsistent Reagent Preparation | Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing. |
| Fluctuations in Incubation Conditions | Maintain consistent incubator conditions (temperature, CO2, humidity). Small variations can impact cell health and experimental outcomes. |
| Flow Cytometer Setup | Ensure consistent flow cytometer settings (voltages, compensation) between runs. Use single-stain controls for each experiment to set up proper compensation. |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol describes the detection of apoptosis by staining for externalized phosphatidylserine (B164497) (PS) and loss of membrane integrity.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution (or 7-AAD)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates and flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells (e.g., 0.5 x 10^6 cells/mL) in a 6-well plate and allow them to adhere or stabilize for 24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using a gentle method (e.g., Accutase or brief trypsinization).
-
Combine the detached cells with the collected medium from the previous step.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained and single-stained controls to set up appropriate gates and compensation.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of executioner caspase-3, a key marker of apoptosis.
Materials:
-
Colorimetric Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells (1-5 x 10^6 per sample) as described in the Annexin V protocol.
-
Cell Lysis:
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading (e.g., using a BCA assay).
-
Assay Reaction:
-
Load 50-100 µg of protein per well in a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Prepare a master mix of Reaction Buffer with DTT according to the kit manufacturer's instructions. Add 50 µL to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Protocol 3: Western Blot for Cleaved PARP
This protocol detects the cleavage of PARP, a substrate of activated caspase-3, providing further evidence of apoptosis.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody (anti-PARP that detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting equipment
-
ECL detection reagent
Procedure:
-
Lysate Preparation:
-
Treat and harvest cells as previously described.
-
Lyse the cell pellet in ice-cold RIPA buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Apoptosis is indicated by a decrease in the full-length PARP band (~116 kDa) and the appearance of the cleaved PARP fragment (~89 kDa).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microenvironmental stromal cells abrogate NF-κB inhibitor-induced apoptosis in chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mechanisms of Acquired Resistance to BTK Degraders
This technical support center is designed for researchers, scientists, and drug development professionals investigating acquired resistance to Bruton's tyrosine kinase (BTK) degraders. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to BTK degraders?
Acquired resistance to BTK degraders can arise through several mechanisms:
-
On-target mutations in BTK: Specific mutations in the BTK protein can prevent the degrader from binding, thus inhibiting its degradation. A notable example is the A428D mutation in the kinase domain.[1][2] Other mutations have been identified in the kinase domain, often clustered within exons 13-19.[3]
-
Mutations in downstream signaling pathways: Alterations in proteins downstream of BTK, such as Phospholipase C gamma 2 (PLCG2), can lead to pathway reactivation even in the absence of functional BTK.
-
Alterations in the E3 ligase machinery: Since BTK degraders rely on the cell's ubiquitin-proteasome system, changes in the components of the E3 ligase complex can confer resistance. For instance, reduced expression or mutations in Cereblon (CRBN), a common E3 ligase recruited by degraders, can impair their efficacy.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters like ABCB1, can reduce the intracellular concentration of the BTK degrader, leading to decreased efficacy.
-
Scaffolding function of "kinase-dead" BTK mutants: Some BTK mutations that impair kinase activity may still allow the protein to act as a scaffold, sustaining B-cell receptor (BCR) signaling.[4] BTK degraders have the potential to overcome this by removing the entire protein.[5]
Q2: How do BTK degraders work, and how does this differ from BTK inhibitors?
BTK inhibitors are small molecules that bind to the active site of the BTK enzyme, blocking its kinase activity. In contrast, BTK degraders are heterobifunctional molecules, often referred to as Proteolysis-Targeting Chimeras (PROTACs). They have two key components: one part binds to BTK, and the other binds to an E3 ubiquitin ligase. This dual binding brings BTK into close proximity with the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[6][7] This degradation mechanism can overcome resistance mediated by some BTK mutations that prevent inhibitor binding but not degrader binding.[6]
Q3: What are the first steps I should take when I suspect my cell line has developed resistance to a BTK degrader?
If you observe that your cell line is no longer responding to a BTK degrader as expected (e.g., no decrease in cell viability or BTK protein levels), a systematic approach is recommended:
-
Confirm BTK degradation: Perform a Western blot to verify that the BTK protein is not being degraded upon treatment with the degrader.
-
Sequence the BTK gene: Analyze the full-length BTK coding sequence to identify any potential resistance mutations.
-
Assess E3 ligase components: Check the expression levels of the E3 ligase components that your degrader recruits (e.g., CRBN or VHL) by Western blot or qPCR.
-
Investigate drug efflux: Measure the expression of common drug efflux pumps like ABCB1 using qPCR.
Troubleshooting Guides
Problem 1: No or reduced BTK protein degradation observed by Western blot.
| Potential Cause | Troubleshooting Step |
| Ineffective Lysis | Ensure your lysis buffer is sufficient to extract nuclear proteins if BTK is localized there. Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation during sample preparation.[8] |
| Poor Antibody Quality | Validate your primary antibody for BTK. Use a positive control lysate from a cell line known to express high levels of BTK. Consider using a different antibody clone if the signal is weak or non-specific. |
| Suboptimal Degrader Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for maximal BTK degradation.[9][10] |
| Low E3 Ligase Expression | Confirm that your cell line expresses the E3 ligase (e.g., Cereblon) that your degrader utilizes.[11] This can be checked by Western blot or qPCR. If expression is low, consider using a different cell line or a degrader that recruits a different E3 ligase.[12] |
| Proteasome Inhibition | To confirm that the degradation is proteasome-dependent, co-treat your cells with the BTK degrader and a proteasome inhibitor (e.g., MG132).[12] A rescue of BTK protein levels in the presence of the proteasome inhibitor indicates that the degrader is functioning as expected. |
| High Protein Synthesis Rate | The rate of new BTK protein synthesis may be outpacing the rate of degradation. This can be investigated by treating with a protein synthesis inhibitor like cycloheximide (B1669411) in combination with the degrader. |
Problem 2: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the cell seeding density to ensure logarithmic growth throughout the experiment. Over-confluent or sparse cultures can lead to variability. |
| Assay Incubation Time | The timing of the viability readout is critical. A time-course experiment will help determine the optimal endpoint for observing the degrader's effect. |
| "Hook Effect" | At very high concentrations, some PROTACs can exhibit reduced degradation due to the formation of binary complexes (PROTAC-BTK or PROTAC-E3 ligase) instead of the productive ternary complex (BTK-PROTAC-E3 ligase). Perform a wide dose-response curve to identify the optimal concentration range and rule out a hook effect.[13] |
| Off-Target Toxicity | High concentrations of the degrader may induce off-target effects leading to cell death that is not related to BTK degradation. Correlate cell viability with BTK degradation levels to ensure the observed effect is on-target.[11] |
Problem 3: Difficulty in identifying resistance mutations by sequencing.
| Potential Cause | Troubleshooting Step |
| Low Allelic Frequency of Mutations | The resistance mutation may be present in only a sub-population of cells. Consider using more sensitive techniques like next-generation sequencing (NGS) with deep coverage instead of traditional Sanger sequencing.[14][15] |
| Poor DNA Quality | Ensure high-quality genomic DNA is extracted from your resistant cell population. Poor quality DNA can lead to PCR failure or sequencing artifacts. |
| Primer Design for PCR | Design and validate primers that specifically amplify the entire coding region of the BTK gene. For Sanger sequencing, it may be necessary to sequence multiple overlapping amplicons to cover the entire gene. |
| Complex Karyotype | In some resistant clones, there may be complex genomic rearrangements that are not easily detected by standard PCR and sequencing. Consider performing whole-exome or whole-genome sequencing to identify larger structural variations. |
Quantitative Data Summary
Table 1: Examples of Acquired BTK Mutations Conferring Resistance to BTK Degraders
| Mutation | Location | Reported Effect | Reference(s) |
| A428D | Kinase Domain | Confers resistance to the BTK degrader BGB-16673. Modeling suggests it may also confer resistance to NX-2127.[1][2] | [1][2] |
| T474I/L | Kinase Domain | Found in patients progressing on the non-covalent BTK inhibitor pirtobrutinib, and may also impact degrader efficacy.[16] | [16] |
| L528W | Kinase Domain | Can arise with both covalent and non-covalent BTK inhibitors and may affect degrader binding.[16] | [16] |
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of concentrations of the BTK degrader or vehicle control for the desired amount of time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Protocol 2: Sanger Sequencing of the BTK Gene
-
Genomic DNA Extraction:
-
Isolate genomic DNA from both the parental (sensitive) and resistant cell lines using a commercial kit.
-
-
PCR Amplification:
-
Design primers to amplify the entire coding sequence of the BTK gene in overlapping fragments. A 382 bp fragment covering the Cys481 residue can be amplified using the following primers: Forward 5′-TGAGAAGCTGGTGCAGTTGTATG-3′ and Reverse 5′-CTGGAGATATTTGATGGGCTCAG-3′.[17]
-
Perform PCR using a high-fidelity polymerase.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR products and corresponding sequencing primers for Sanger sequencing.
-
Analyze the sequencing chromatograms using appropriate software to identify any nucleotide changes between the resistant and parental cell lines.
-
Protocol 3: qPCR for ABCB1 Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from parental and resistant cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.[18]
-
-
Quantitative PCR (qPCR):
Visualizations
Caption: Mechanism of action of a BTK degrader (PROTAC).
References
- 1. Mutation in Bruton Tyrosine Kinase (BTK) A428D confers resistance To BTK-degrader therapy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutation in Bruton Tyrosine Kinase (BTK) A428D confers resistance To BTK-degrader therapy in chronic lymphocytic leukemia - Watch Related Videos [visualize.jove.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomictestingcooperative.com [genomictestingcooperative.com]
- 6. mdpi.com [mdpi.com]
- 7. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutations Detected in Real World Clinical Sequencing during BTK Inhibitor Treatment in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutations Detected in Real World Clinical Sequencing during BTK Inhibitor Treatment in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sanger sequencing and cloning of BTKCys481 mutants [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catadegbrutinib Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing toxicities during animal studies of catadegbrutinib (BGB-16673).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BGB-16673) is a Bruton's tyrosine kinase (BTK) degrader.[1][2] It is a proteolysis-targeting chimera (PROTAC) that functions by inducing the degradation of the BTK protein.[3][4] Unlike traditional BTK inhibitors that block the enzyme's activity, this compound brings the BTK protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This mechanism has the potential to overcome resistance to conventional BTK inhibitors.[4]
Q2: What are the known toxicities of this compound from clinical studies in humans?
A2: In the phase 1/2 CaDAnCe-101 trial, this compound was generally well-tolerated with no unexpected toxicities.[5] Commonly reported treatment-emergent adverse events (TEAEs) in humans include:
-
Diarrhea[7]
-
Upper respiratory tract infection[8]
-
Fatigue[8]
-
Increased lipase (B570770) (an enzyme involved in digestion), though without clinical pancreatitis[9][10]
-
Hypertension[8]
-
Atrial fibrillation (uncommon)[8]
Q3: What are the potential on-target and off-target toxicities to consider in animal studies?
A3: Based on the mechanism of BTK inhibitors and PROTACs, potential toxicities in animal studies can be categorized as follows:
-
On-target toxicities: These result from the intended degradation of BTK. Since BTK is crucial for B-cell and myeloid cell function, on-target effects may include immunosuppression, leading to an increased risk of infections. Bleeding and bruising can also occur due to BTK's role in platelet function.[11][12]
-
Off-target toxicities: These may arise from the unintended degradation of other proteins.[13][14] For PROTACs, this can be influenced by the choice of E3 ligase binder and the linker design.[3] Off-target effects of first-generation BTK inhibitors have been linked to cardiovascular toxicities like atrial fibrillation and hypertension, as well as gastrointestinal issues.[11][15][16] While second-generation BTK inhibitors have improved selectivity, monitoring for these effects is still crucial.[17]
Q4: Are there any species-specific toxicities reported for BTK inhibitors?
A4: Yes, a notable species-specific toxicity has been observed with BTK inhibitors. In Sprague-Dawley rats, administration of some BTK inhibitors has led to pancreatic lesions characterized by hemorrhage, inflammation, and fibrosis.[18] However, these findings were not observed in mice or dogs at much higher exposures and are considered unlikely to be relevant to humans.[18][19] Researchers should be aware of this potential finding when using this specific rat strain.
Troubleshooting Guides for In Vivo Toxicity Studies
Issue 1: Unexpectedly high mortality or severe adverse events at planned doses.
-
Possible Cause: The maximum tolerated dose (MTD) was overestimated.
-
Troubleshooting Steps:
-
Conduct a Dose Range-Finding (DRF) Study: Before initiating definitive toxicology studies, perform a short-term DRF study with a wide range of doses to establish the MTD.[20] This involves administering single or a few doses and closely monitoring for clinical signs of toxicity, body weight changes, and food/water consumption.
-
Review Pharmacokinetic (PK) Data: Analyze PK data to understand drug exposure at different dose levels. High exposure (AUC) could lead to exaggerated pharmacology or off-target effects.
-
Evaluate Formulation and Vehicle: Ensure the vehicle used for drug administration is well-tolerated. A vehicle-only control group is essential to rule out formulation-related toxicity.[21]
-
Issue 2: High incidence of bleeding or bruising in test animals.
-
Possible Cause: On-target effect of BTK degradation on platelet function.
-
Troubleshooting Steps:
-
Implement Hematological Monitoring: Regularly monitor platelet counts and coagulation parameters (e.g., prothrombin time, activated partial thromboplastin (B12709170) time).
-
Clinical Observations: Carefully observe animals for signs of bleeding, such as petechiae, ecchymoses, or hematuria.
-
Dose Adjustment: Consider dose reduction to see if the bleeding events are dose-dependent.
-
Issue 3: Evidence of immunosuppression, such as opportunistic infections.
-
Possible Cause: On-target effect of BTK degradation on B-cell and myeloid cell function.
-
Troubleshooting Steps:
-
Maintain a High-Standard Vivarium Environment: House animals in a clean, controlled environment to minimize exposure to pathogens.
-
Monitor for Clinical Signs of Infection: Observe animals for signs of illness, such as lethargy, ruffled fur, and weight loss.
-
Immunophenotyping: At necropsy, collect lymphoid tissues (spleen, lymph nodes, thymus) and peripheral blood for immunophenotyping by flow cytometry to assess changes in immune cell populations.
-
Issue 4: Inconsistent or non-reproducible toxicity findings.
-
Possible Cause: Issues with drug formulation, administration, or animal handling.
-
Troubleshooting Steps:
-
Verify Formulation Stability and Homogeneity: Ensure the dosing formulation is stable and homogenous throughout the study period.
-
Standardize Dosing Procedures: Ensure accurate and consistent dose administration by trained personnel.
-
Control for Environmental Factors: Minimize variability in housing conditions, diet, and light cycles, as these can influence animal physiology and drug metabolism.
-
Data Presentation: Representative Preclinical Toxicology Data
Disclaimer: The following tables are illustrative examples based on typical findings for BTK inhibitors and the reported clinical adverse events of this compound. Specific quantitative data from non-clinical animal studies of this compound are not publicly available.
Table 1: Summary of Potential Dose-Dependent Findings in a 28-Day Rat Toxicology Study
| Finding | Low Dose (e.g., 10 mg/kg/day) | Mid Dose (e.g., 30 mg/kg/day) | High Dose (e.g., 100 mg/kg/day) |
| Clinical Observations | No significant findings | Occasional mild lethargy | Increased incidence of lethargy, ruffled fur |
| Body Weight | No significant effect | Slight decrease in body weight gain | Significant decrease in body weight gain |
| Hematology | No significant findings | Mild, transient thrombocytopenia | Moderate, persistent thrombocytopenia; mild neutropenia |
| Clinical Chemistry | No significant findings | Minimal elevation in liver enzymes (ALT, AST) | Mild to moderate elevation in liver enzymes |
| Histopathology | No significant findings | Minimal to mild lymphoid depletion in spleen and lymph nodes | Mild to moderate lymphoid depletion; potential for minimal pancreatic islet cell changes (in Sprague-Dawley rats) |
Table 2: Summary of Potential Findings in a 28-Day Dog Toxicology Study
| Finding | Low Dose (e.g., 5 mg/kg/day) | Mid Dose (e.g., 15 mg/kg/day) | High Dose (e.g., 50 mg/kg/day) |
| Clinical Observations | No significant findings | Occasional emesis or diarrhea | Increased incidence of emesis and diarrhea |
| Cardiovascular (Telemetry) | No significant effect on ECG or blood pressure | Minimal increase in heart rate | Dose-dependent increase in heart rate and slight increase in blood pressure |
| Hematology | No significant findings | Mild, transient decrease in platelets | Moderate, dose-dependent decrease in platelets |
| Clinical Chemistry | No significant findings | No significant findings | Minimal elevation in liver enzymes |
| Histopathology | No significant findings | Minimal lymphoid depletion in spleen and lymph nodes | Mild lymphoid depletion in spleen and lymph nodes |
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats (5 per sex per group).
-
Dose Levels: Vehicle control, 10, 30, 100, and 300 mg/kg/day.
-
Administration: Oral gavage, once daily for 7 days.
-
Endpoints:
-
Clinical Observations: Daily cage-side observations for signs of toxicity.
-
Body Weight: Measured daily.
-
Food Consumption: Measured daily.
-
Terminal Procedures (Day 8):
-
Blood collection for hematology and clinical chemistry.
-
Gross necropsy of all animals.
-
Organ weight measurements (liver, kidneys, spleen, thymus).
-
-
Protocol 2: 28-Day Repeated-Dose Toxicology Study in Dogs
-
Animal Model: Male and female Beagle dogs (3 per sex per group), with telemetry implants for cardiovascular monitoring.
-
Dose Levels: Vehicle control, 5, 15, and 50 mg/kg/day.
-
Administration: Oral capsule, once daily for 28 days.
-
Endpoints:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Cardiovascular Monitoring: Continuous telemetry recording (ECG, blood pressure, heart rate) for 24 hours pre-dose and at specified time points post-dose on Days 1 and 28.
-
Ophthalmology: Pre-study and at the end of the treatment period.
-
Hematology, Coagulation, and Clinical Chemistry: Pre-study and weekly.
-
Urinalysis: Pre-study and at the end of the treatment period.
-
Terminal Procedures (Day 29):
-
Gross necropsy.
-
Organ weights.
-
Histopathological examination of a comprehensive list of tissues.
-
-
Visualizations
Caption: Mechanism of action of this compound as a BTK degrader.
Caption: Troubleshooting workflow for unexpected toxicity in animal studies.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. onclive.com [onclive.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. cllsociety.org [cllsociety.org]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 16. researchgate.net [researchgate.net]
- 17. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 21. benchchem.com [benchchem.com]
Impact of BTK mutations like C481S on Catadegbrutinib efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Bruton's tyrosine kinase (BTK) mutations, such as C481S, on the efficacy of Catadegbrutinib (BGB-16673).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as BGB-16673) is an orally available, selective chimeric degradation activating compound (CDAC) that targets Bruton's tyrosine kinase (BTK).[1] Unlike traditional BTK inhibitors that block the kinase activity, this compound functions as a BTK degrader. It links BTK to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent degradation of the BTK protein by the proteasome.[2][3] This mechanism removes the entire protein, which may offer advantages over simple inhibition, particularly in the context of resistance mutations.[4]
Q2: How does the BTK C481S mutation affect the efficacy of conventional BTK inhibitors?
The C481S mutation is a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib. This mutation occurs at the cysteine residue (C481) in the BTK active site, to which covalent inhibitors irreversibly bind. The substitution of cysteine with serine prevents this covalent binding, thereby reducing the efficacy of these drugs.[5]
Q3: Is this compound effective against BTK with the C481S mutation?
Yes, preclinical studies have demonstrated that this compound is effective at degrading both wild-type (WT) BTK and BTK harboring the C481S mutation.[1][3][6] This suggests that this compound has the potential to overcome resistance mediated by the C481S mutation.
Q4: What is the quantitative difference in this compound's efficacy against wild-type BTK versus the C481S mutant?
Preclinical data indicates that this compound potently degrades both wild-type and C481S mutant BTK. The half-maximal degradation concentration (DC50) values are comparable for both forms of the protein, highlighting its efficacy in the presence of this common resistance mutation.[1]
Troubleshooting Guide
Problem: Reduced this compound efficacy observed in cell-based assays with a cell line expected to be sensitive.
-
Possible Cause 1: Cell line integrity and BTK expression.
-
Troubleshooting Step: Confirm the identity of the cell line using short tandem repeat (STR) profiling. Verify the expression of BTK (both wild-type and any expected mutant forms) via Western blot or flow cytometry.
-
-
Possible Cause 2: Compound stability and concentration.
-
Troubleshooting Step: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. Verify the final concentration of the compound in the assay.
-
-
Possible Cause 3: Off-target resistance mechanisms.
-
Troubleshooting Step: While this compound overcomes C481S-mediated resistance, cells may develop other resistance mechanisms. Consider sequencing other genes in the B-cell receptor (BCR) signaling pathway (e.g., PLCG2) to investigate other potential mutations.
-
Problem: Inconsistent results in BTK degradation Western blot experiments.
-
Possible Cause 1: Inefficient cell lysis and protein extraction.
-
Troubleshooting Step: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Ensure complete cell lysis by sonication or mechanical disruption if necessary.
-
-
Possible Cause 2: Suboptimal antibody performance.
-
Troubleshooting Step: Titrate the primary anti-BTK antibody to determine the optimal concentration. Use a fresh dilution of the secondary antibody for each experiment. Include appropriate positive and negative controls.
-
-
Possible Cause 3: Issues with protein transfer or membrane blocking.
-
Troubleshooting Step: Confirm efficient protein transfer from the gel to the membrane using a stain like Ponceau S. Ensure the blocking step is sufficient to prevent non-specific antibody binding; 5% non-fat milk or BSA in TBST for 1 hour is a common starting point.
-
Quantitative Data Summary
The following tables summarize the preclinical efficacy of this compound against wild-type and mutant BTK.
Table 1: Degradation Potency of this compound (BGB-16673) against Wild-Type and C481S Mutant BTK
| Target | DC50 (nM) | Dmax (%) |
| Wild-Type BTK | 0.7 | 96 |
| C481S Mutant BTK | 1.1 | 96 |
Data from a homogeneous time-resolved fluorescence (HTRF) assay in the TMD8 cell line after 24 hours of treatment.[1]
Table 2: Anti-proliferative Activity of this compound (BGB-16673) in Lymphoma Cells Expressing Wild-Type or Mutant BTK
| Cell Line | BTK Status | IC50 (nM) |
| TMD-8 | Wild-Type | single-digit nM |
| TMD-8 | C481S Mutant | single-digit nM |
Data from a CellTiter-Glo (CTG) assay measuring cell viability.[6][7]
Experimental Protocols
1. Western Blot for BTK Degradation
This protocol is for determining the extent of BTK protein degradation in a cell line following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed TMD-8 cells (or other suitable lymphoma cell line) at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 24 hours. Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
2. Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.
-
Cell Seeding:
-
Seed TMD-8 cells expressing either wild-type or C481S mutant BTK in a 96-well plate at a density of 10,000 cells/well.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate IC50 values by fitting the data to a dose-response curve using appropriate software.
-
Visualizations
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. cllsociety.org [cllsociety.org]
- 3. researchgate.net [researchgate.net]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beonemedinfo.com [beonemedinfo.com]
Addressing variability in Catadegbrutinib experimental results
Welcome to the technical support center for Catadegbrutinib (BGB-16673). This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as BGB-16673, is an orally active, selective chimeric degradation activator compound (CDAC), more specifically a Proteolysis Targeting Chimera (PROTAC), that targets Bruton's tyrosine kinase (BTK).[1][2] Unlike traditional inhibitors that only block the kinase activity of BTK, this compound functions by inducing the degradation of the BTK protein.[3] It does this by simultaneously binding to BTK and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BTK, marking it for degradation by the cell's proteasome.[1][2] This mechanism allows for the elimination of both wild-type and mutated forms of BTK.[2][3]
Caption: Mechanism of Action for this compound.
Q2: What are the key chemical and physical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value | Reference |
| Synonyms | BGB-16673; BTK-IN-29 | [1] |
| Molecular Formula | C44H46N8O6S | [4] |
| Molecular Weight | 851.01 g/mol | [4] |
| Class | BTK PROTAC Degrader | [2][3] |
| IC50 (BTK) | 0.69 nM | [1] |
| DC50 (BTK) | 0.72 nM | [3] |
| Solubility | DMSO: 100 mg/mL (117.5 mM) | [4] |
| Storage (Powder) | -20°C for 3 years | [5] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Q3: How should I prepare and store this compound stock solutions?
For optimal results and to avoid variability, proper handling of this compound is essential.
-
Stock Solution Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of powder in fresh, high-quality DMSO.[4] For example, for 1 mg of this compound (MW: 851.01), add 117.5 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved. A clear solution should be obtained.[4]
-
-
Storage:
Troubleshooting Guide
Variability in experimental results can arise from multiple factors. This guide addresses common issues encountered when working with this compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
Q4: I am observing inconsistent IC50 or DC50 values for this compound in my cellular assays. What could be the cause?
Inconsistent potency values are a common issue. Consider the following factors:
-
Inhibitor Instability/Precipitation: this compound, like many small molecules, can precipitate out of solution, especially in aqueous media.[6]
-
Troubleshooting: Always prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is a concern, ensure the final DMSO concentration is consistent and non-toxic to your cells (typically <0.5%).[5]
-
-
Cell Culture Variability: The physiological state of your cells can significantly impact their response to treatment.[6]
-
Troubleshooting: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells of your assay plate. Avoid using cells that are over-confluent. Regularly test for mycoplasma contamination, which can alter cellular responses.[5]
-
-
Assay Conditions: Minor variations in your experimental protocol can introduce significant variability.
Q5: My Western blot results for BTK protein levels are not consistent after this compound treatment. How can I troubleshoot this?
As this compound is a protein degrader, Western blotting is a key assay to confirm its mechanism of action. Variability can be due to:
-
Inconsistent Sample Preparation: The degradation of BTK can be rapid, and its phosphorylation state can change quickly.
-
Troubleshooting: Ensure lysis buffer is always supplemented with a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times during preparation. Quantify total protein concentration (e.g., using a BCA assay) and normalize loading amounts meticulously.
-
-
Treatment and Lysis Timing: The kinetics of BTK degradation are crucial.
-
Troubleshooting: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal endpoint for observing maximal BTK degradation in your specific cell line. Harvest all samples for a given experiment at the same time point post-treatment.
-
-
Western Blotting Technique:
-
Troubleshooting: Ensure efficient protein transfer from the gel to the membrane. Use a validated primary antibody for BTK. Always probe for a loading control (e.g., GAPDH, β-actin) on the same membrane to normalize the data and confirm equal protein loading.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of this compound on the viability of B-cell malignancy cell lines.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration will be ≤0.5%.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO-containing medium) and wells with medium only (for background).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence, normalize the data to the vehicle control, and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for BTK Degradation
This protocol details how to assess the degradation of BTK protein following this compound treatment.
Caption: A general experimental workflow for a Western blot assay.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or with a fixed concentration for different time points. Include a vehicle control (DMSO).
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same concentration with lysis buffer and Laemmli sample buffer. Denature at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BGB-16673 (BGB16673) | BTK PROTAC | Probechem Biochemicals [probechem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Investigating Compensatory Signaling in Catadegbrutinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Catadegbrutinib, with a focus on identifying compensatory signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other BTK inhibitors?
This compound (BGB-16673) is an orally active, selective chimeric degradation activator compound (CDAC), also known as a proteolysis-targeting chimera (PROTAC).[1][2] Unlike traditional Bruton's tyrosine kinase (BTK) inhibitors that block the kinase activity of BTK, this compound functions by linking BTK to an E3 ubiquitin ligase.[1][2] This action leads to the polyubiquitination and subsequent degradation of the BTK protein by the proteasome.[1] This mechanism of action allows it to be effective against both wild-type BTK and certain mutated forms that confer resistance to covalent and non-covalent BTK inhibitors.[3][4]
Q2: What are the known resistance mechanisms to BTK inhibitors that could be relevant for this compound?
Resistance to BTK inhibitors can arise through several mechanisms. While this compound is designed to overcome resistance mediated by specific BTK mutations, it is crucial to consider other potential mechanisms:
-
On-target BTK mutations: While this compound is effective against some BTK mutations (e.g., C481S), novel mutations could emerge that interfere with its binding or the degradation process.[5][6][7]
-
Mutations in downstream signaling molecules: Alterations in proteins downstream of BTK, such as phospholipase Cγ2 (PLCγ2), can reactivate the B-cell receptor (BCR) signaling pathway.[8][9][10]
-
Activation of compensatory ("bypass") signaling pathways: Cancer cells may adapt by upregulating parallel signaling pathways to maintain proliferation and survival, thereby circumventing their dependence on BTK signaling. Key compensatory pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[7][11][12]
Q3: My this compound-resistant cell line shows sustained proliferation. How do I begin to investigate compensatory signaling?
A logical first step is to assess the activation status of key nodes in major survival signaling pathways. We recommend performing western blot analysis to examine the phosphorylation levels of proteins such as AKT, mTOR, ERK1/2, and MEK in your resistant cell line compared to the parental, sensitive cell line, both with and without this compound treatment. A significant increase in the phosphorylation of these proteins in the resistant line would suggest the activation of a bypass pathway.
Troubleshooting Guides
Problem 1: No significant difference in phosphorylation of AKT or ERK in resistant vs. sensitive cells.
-
Possible Cause 1: Activation of a different compensatory pathway.
-
Troubleshooting Step: Broaden your investigation to other known survival pathways. Consider pathways such as JAK/STAT, NF-κB, or Wnt/β-catenin. Use pathway-specific antibody arrays or phosphoproteomic screening for a more comprehensive analysis.
-
-
Possible Cause 2: Insufficient drug concentration or treatment duration.
-
Troubleshooting Step: Confirm the IC50 of this compound in your sensitive and resistant cell lines with a dose-response cell viability assay. Ensure you are treating with a concentration that effectively inhibits BTK in the sensitive line but not in the resistant line. Optimize the treatment duration to allow for the observation of signaling pathway reactivation.
-
-
Possible Cause 3: Alterations in the drug target itself.
-
Troubleshooting Step: Sequence the BTK gene in your resistant cell line to check for mutations that might prevent this compound from binding and inducing degradation.
-
Problem 2: Increased phosphorylation of both AKT and ERK pathways in the resistant cell line.
-
Possible Cause: Upstream activation of a common regulator.
-
Troubleshooting Step: Investigate the activation of receptor tyrosine kinases (RTKs) such as EGFR, HER2, or FGFR, which can activate both the PI3K/AKT and MAPK/ERK pathways. A phospho-RTK array can be a useful tool for this purpose.
-
-
Possible Cause: Crosstalk between the two pathways.
-
Troubleshooting Step: Use specific inhibitors for each pathway (e.g., a PI3K inhibitor like Alpelisib and a MEK inhibitor like Trametinib) to see if inhibiting one pathway affects the activity of the other. This can help to dissect the signaling network and identify the dominant survival pathway.
-
Data Presentation
Table 1: Cell Viability (IC50) of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 1 | |
| Resistant Clone 1 | ||
| Resistant Clone 2 | ||
| ... |
Table 2: Quantification of Western Blot Data for Key Signaling Proteins
| Parental (Sensitive) | Resistant Clone 1 | |
| Treatment | Control | This compound |
| p-AKT (Ser473) / Total AKT | ||
| p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 | ||
| p-mTOR (Ser2448) / Total mTOR | ||
| BTK / β-actin |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the culture medium and add the drug dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours (or a previously optimized time point) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, BTK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against your protein of interest (e.g., BTK) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the proteins from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against potential interacting partners.
Mandatory Visualizations
Caption: this compound-mediated BTK degradation.
Caption: Potential compensatory signaling pathways in this compound resistance.
Caption: Workflow for identifying and validating compensatory signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. targetedonc.com [targetedonc.com]
- 4. memoinoncology.com [memoinoncology.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. esmo.org [esmo.org]
- 11. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B-Cell Lymphoid Malignancies | MDPI [mdpi.com]
Technical Support Center: Catadegbrutinib Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves for Catadegbrutinib (BGB-16673), a potent and selective Bruton's tyrosine kinase (BTK) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BGB-16673) is a chimeric degradation activating compound (CDAC), specifically a Proteolysis Targeting Chimera (PROTAC), that targets Bruton's tyrosine kinase (BTK) for degradation.[1][2] It is an orally active, heterobifunctional molecule that links a BTK inhibitor to a ligand for an E3 ubiquitin ligase.[][4] This ternary complex formation leads to the polyubiquitination of BTK, marking it for degradation by the proteasome.[1][] This degradation mechanism is distinct from traditional BTK inhibitors that only block the kinase activity.
Q2: What are the key in vitro potency values for this compound?
This compound has demonstrated high potency in preclinical studies. Key values include:
Q3: Which cell lines are recommended for this compound dose-response studies?
Cell lines with endogenous expression of BTK and the relevant E3 ligase (e.g., Cereblon or Von Hippel-Lindau) are suitable. Commonly used cell lines for studying BTK inhibitors and degraders include:
-
Ramos: A human Burkitt's lymphoma cell line.
-
JeKo-1: A human mantle cell lymphoma cell line.
-
THP-1: A human monocytic cell line.
-
Peripheral Blood Mononuclear Cells (PBMCs): Particularly from chronic lymphocytic leukemia (CLL) patients, for more clinically relevant studies.[5][6]
Q4: What were the doses of this compound used in early clinical trials?
In a Phase 1, first-in-human study in patients with relapsed or refractory B-cell malignancies, this compound was evaluated at several dose levels, including 50 mg, 100 mg, 200 mg, 350 mg, and 500 mg administered orally once daily.[7][8] The recommended dose for the expansion phase of this trial was 200 mg daily.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (BTK Inhibition) | 0.69 nM | [1][2] |
| DC50 (BTK Degradation) | 0.72 nM |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory CLL/SLL (Phase 1/2 CaDAnCe-101 Trial)
| Dose Level | Overall Response Rate (ORR) | Reference |
| 50 mg | 100% (n=1) | [9] |
| 100 mg | 81.8% (n=22) | [9] |
| 200 mg | 93.8% (n=16) | [9][10] |
| 350 mg | 73.3% (n=15) | [9] |
| 500 mg | 91.7% (n=12) | [9] |
| Overall | 84.8% (N=66) | [9] |
Experimental Protocols
Protocol 1: In Vitro BTK Degradation Assay via Western Blot
This protocol outlines the steps to assess the degradation of BTK in a cellular context following treatment with this compound.
Materials:
-
Selected cancer cell line (e.g., Ramos, JeKo-1)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., pre-treatment with a proteasome inhibitor like MG132 before adding this compound).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BTK and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BTK and the loading control.
-
Normalize the BTK signal to the loading control.
-
Plot the normalized BTK levels against the log of this compound concentration to generate a dose-response curve and determine the DC50 value.
-
Protocol 2: BTK Target Occupancy Assay
This protocol provides a method to measure the engagement of this compound with BTK in cells. A common method is a competition-based assay using a fluorescently labeled probe that binds to the same site as the drug.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other suitable cells
-
This compound
-
BTK target occupancy probe (a fluorescently labeled covalent BTK ligand)
-
Cell lysis buffer
-
Anti-BTK antibody coated plates (for ELISA-based methods) or reagents for flow cytometry
-
Detection reagents (e.g., streptavidin-HRP for biotinylated probes)
-
Plate reader or flow cytometer
Procedure (ELISA-based example):
-
Cell Treatment:
-
Treat cells with varying concentrations of this compound for a defined period to allow for target engagement.
-
-
Cell Lysis:
-
Lyse the cells to release intracellular proteins.
-
-
Probe Incubation:
-
Incubate the cell lysates with a fixed concentration of the BTK target occupancy probe. The probe will bind to any BTK that is not occupied by this compound.
-
-
Capture and Detection:
-
Add the lysates to anti-BTK antibody-coated microplates to capture the BTK-probe complexes.
-
Wash the plates to remove unbound probe.
-
Add a detection reagent (e.g., streptavidin-HRP) that binds to the probe.
-
Add a substrate to generate a measurable signal (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
The signal will be inversely proportional to the amount of BTK bound by this compound.
-
Calculate the percentage of BTK occupancy for each concentration of this compound.
-
Plot the percent occupancy against the log of this compound concentration to determine the concentration required for a certain level of target engagement.
-
Troubleshooting Guides
Issue 1: No or low BTK degradation observed in Western Blot.
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | The linker length or composition of the PROTAC may not be optimal for the specific cell line. If possible, test analogs with different linkers. |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane. Confirm target engagement with a BTK occupancy assay. |
| Incorrect E3 Ligase | Ensure the target cells express the E3 ligase (e.g., Cereblon or VHL) that this compound utilizes. This can be checked by Western blot or qPCR. |
| Compound Instability | Assess the stability of this compound in the cell culture medium over the course of the experiment. |
| Technical Issues with Western Blot | Refer to the general Western blot troubleshooting guide below. |
Issue 2: A "Hook Effect" is observed in the dose-response curve (decreased degradation at high concentrations).
| Possible Cause | Troubleshooting Step |
| Formation of Non-productive Binary Complexes | At high concentrations, PROTACs can form binary complexes with either BTK or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[11] |
| Confirmation of Hook Effect | Perform a wide dose-response experiment with concentrations spanning several orders of magnitude (e.g., picomolar to high micromolar) to clearly visualize the bell-shaped curve.[1][11] |
| Optimization | Focus on the lower concentration range of the dose-response curve to determine the optimal concentration for maximal degradation (the nadir of the bell curve). |
Issue 3: High background or non-specific bands in Western Blot.
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time or use a different blocking agent (e.g., switch from non-fat milk to BSA).[12][13] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background. |
| Secondary Antibody Non-specificity | Ensure the secondary antibody is specific for the primary antibody's host species. Run a control lane with only the secondary antibody to check for non-specific binding. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations.[14] |
Visualizations
Caption: Simplified BTK signaling pathway in B-cells.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. benchchem.com [benchchem.com]
- 12. images.novusbio.com [images.novusbio.com]
- 13. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
Catadegbrutinib Demonstrates Superior Efficacy Over Ibrutinib in Preclinical Models of Resistant Chronic Lymphocytic Leukemia
A comprehensive analysis of preclinical data reveals that catadegbrutinib (BGB-16673), a Bruton's tyrosine kinase (BTK) degrader, overcomes key resistance mechanisms that render the first-generation BTK inhibitor, ibrutinib (B1684441), ineffective in resistant Chronic Lymphocytic Leukemia (CLL) models. This compound effectively eliminates BTK protein, including mutated forms, leading to potent anti-tumor activity in cell lines and animal models harboring ibrutinib-resistant mutations.
This guide provides a detailed comparison of the performance of this compound and ibrutinib in preclinical models of ibrutinib-resistant CLL, presenting supporting experimental data, detailed methodologies, and visualizations of the key signaling pathways and mechanisms of action.
Introduction to BTK Inhibition and Resistance in CLL
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of CLL cells.[1] Ibrutinib, a first-generation covalent BTK inhibitor, has revolutionized the treatment of CLL.[2] It works by irreversibly binding to the cysteine residue at position 481 (C481) in the active site of BTK, thereby blocking its kinase activity.[1][2]
However, a significant challenge in the long-term treatment with ibrutinib is the development of acquired resistance. The most common mechanism of resistance is a mutation in the BTK gene, leading to the substitution of cysteine with serine at position 481 (C481S). This mutation prevents the covalent binding of ibrutinib, allowing the kinase to remain active.
This compound: A Novel BTK Degrader
This compound represents a distinct therapeutic strategy. Instead of merely inhibiting BTK, it is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the entire BTK protein.[3] This is achieved by simultaneously binding to BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome. This mechanism of action allows this compound to be effective against both wild-type and mutated forms of BTK that are resistant to covalent inhibitors like ibrutinib.[3][4][5]
Comparative Efficacy in Resistant CLL Models
Preclinical studies have demonstrated the superior efficacy of this compound over ibrutinib in various ibrutinib-resistant CLL models.
In Vitro Efficacy
This compound has shown potent anti-proliferative activity in lymphoma cell lines engineered to express BTK mutations that confer resistance to ibrutinib. A key model for these studies is the TMD8 cell line, derived from a diffuse large B-cell lymphoma, which is often used in preclinical BTK inhibitor research.
| Cell Line | BTK Mutation | This compound (BGB-16673) IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) |
| TMD8 | Wild-Type | 0.971[6] | Potent (specific IC₅₀ not provided in this source) |
| TMD8 | C481S | 0.168 - 2.041[6] | Ineffective (qualitative)[7] |
| TMD8 | T474I | 0.168 - 2.041[6] | Ineffective (qualitative)[7] |
| TMD8 | L528W | 0.168 - 2.041[6] | Ineffective (qualitative)[7] |
| Table 1: Comparative in vitro anti-proliferative activity of this compound and ibrutinib in TMD8 cell lines with various BTK mutations. IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%. |
As shown in Table 1, this compound maintains potent activity against TMD8 cells harboring the C481S mutation, as well as other resistance mutations like T474I and L528W. In contrast, ibrutinib loses its efficacy in these mutant cell lines.[7]
In Vivo Efficacy
The superior performance of this compound is also evident in in vivo xenograft models, where human lymphoma cells are implanted in immunodeficient mice.
| Xenograft Model | BTK Mutation | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| TMD8 | C481S | This compound (BGB-16673) | 6 | 65[6] |
| TMD8 | C481S | This compound (BGB-16673) | 20 | 108 (complete regression)[6][8] |
| TMD8 | C481S | Ibrutinib | Not specified | Ineffective (qualitative)[7][8] |
| TMD8 | Wild-Type | This compound (BGB-16673) | 6 | 72[6] |
| TMD8 | Wild-Type | This compound (BGB-16673) | 20 | 104 (complete regression)[6] |
| TMD8 | Wild-Type | Ibrutinib | 10 | Less potent than this compound[6] |
| Table 2: Comparative in vivo anti-tumor activity of this compound and ibrutinib in TMD8 xenograft models. |
In a TMD8 xenograft model with the ibrutinib-resistant BTK-C481S mutation, this compound demonstrated significant, dose-dependent tumor growth inhibition, with higher doses leading to complete tumor regression.[6][8] Long-term treatment with this compound in this model resulted in a 100% survival rate at day 70, whereas mice treated with ibrutinib had lower survival rates.[6] Furthermore, this compound treatment was associated with less spleen infiltration by tumor cells compared to ibrutinib.[8]
Signaling Pathway Analysis
The differential effects of this compound and ibrutinib can be visualized through their impact on the BCR signaling pathway.
Caption: B-Cell Receptor (BCR) signaling pathway and mechanisms of action.
In ibrutinib-resistant cells with the BTK C481S mutation, ibrutinib fails to inhibit BTK, allowing for continued downstream signaling and cell proliferation. This compound, however, bypasses this resistance by targeting the BTK protein for degradation, effectively shutting down the entire pathway. Studies have confirmed that this compound leads to a more profound and sustained inhibition of BTK and PLCγ2 phosphorylation in cells with C481S, T474I, and L528W mutations compared to ibrutinib.[7]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical comparison of this compound and ibrutinib.
Cell Lines and Culture
-
Cell Line: TMD8, a human diffuse large B-cell lymphoma cell line, was used.
-
Genetic Modification: TMD8 cell lines were engineered to express wild-type BTK or BTK with resistance-conferring mutations such as C481S, T474I, and L528W.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
In Vitro Cell Viability Assay
-
Method: The CellTiter-Glo® Luminescent Cell Viability Assay was used to measure cell proliferation.
-
Procedure:
-
TMD8 cells (wild-type or mutant) were seeded in 96-well plates.
-
Cells were treated with serial dilutions of this compound or ibrutinib.
-
After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent was added to each well.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
IC₅₀ values were calculated from the dose-response curves.
-
Caption: Workflow for the in vitro cell viability assay.
In Vivo Xenograft Model
-
Animal Model: Female immunodeficient mice (e.g., NCG or SCID) aged 6-8 weeks were used.
-
Procedure:
-
TMD8 cells (wild-type or C481S mutant) were implanted subcutaneously into the flank of the mice.
-
When tumors reached a specified volume (e.g., ~150-450 mm³), mice were randomized into treatment groups.
-
Mice were treated with either vehicle control, this compound, or ibrutinib via oral administration once daily.
-
Tumor volume was measured regularly (e.g., twice weekly).
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study.
-
For long-term studies, animal survival was monitored.
-
Caption: Workflow for the in vivo xenograft model study.
Conclusion
The preclinical data strongly support this compound as a promising therapeutic agent for CLL patients who have developed resistance to ibrutinib. Its novel mechanism of action, leading to the degradation of BTK protein, allows it to overcome common resistance mutations that render covalent BTK inhibitors ineffective. The superior efficacy of this compound in both in vitro and in vivo models of ibrutinib-resistant CLL highlights its potential to address a significant unmet clinical need. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with resistant CLL.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. memoinoncology.com [memoinoncology.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. BGB-16673 shows a long-term antitumor response in BTK-expressing cancer models | BioWorld [bioworld.com]
- 7. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beonemedinfo.com [beonemedinfo.com]
A Comparative Analysis of Catadegbrutinib and Pirtobrutinib in B-Cell Malignancies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of two Bruton's tyrosine kinase (BTK) targeting agents: Catadegbrutinib (BGB-16673), a novel BTK degrader, and pirtobrutinib (B8146385), a non-covalent BTK inhibitor.
This comparison summarizes available clinical trial data for both compounds, details their distinct mechanisms of action, and outlines the experimental protocols from their respective clinical studies.
Executive Summary
This compound and pirtobrutinib represent two distinct approaches to targeting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway that is implicated in the survival and proliferation of malignant B-cells. Pirtobrutinib acts as a non-covalent (reversible) inhibitor of BTK, demonstrating efficacy in patients who have developed resistance to covalent BTK inhibitors. This compound, a proteolysis-targeting chimera (PROTAC), functions by inducing the degradation of the BTK protein itself. While direct head-to-head clinical trial data is not yet available, this guide consolidates the current efficacy and safety findings from key clinical trials to offer a comparative overview.
Mechanism of Action
Pirtobrutinib is a highly selective, non-covalent inhibitor of BTK.[1][2] Unlike first-generation covalent BTK inhibitors that form a permanent bond with the C481 residue in the BTK active site, pirtobrutinib binds reversibly to a different location.[1][3] This allows it to inhibit both wild-type BTK and BTK with the C481S mutation, a common mechanism of resistance to covalent inhibitors.[3] By blocking BTK activity, pirtobrutinib disrupts downstream BCR signaling, leading to decreased B-cell proliferation and survival.[1]
This compound is a first-in-class BTK degrader.[4] It is a bifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[4] This mechanism of action is distinct from inhibition, as it leads to the physical elimination of the BTK protein, which may offer a more profound and sustained disruption of the BCR signaling pathway.[4]
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Paper: Preliminary Efficacy and Safety of the Bruton Tyrosine Kinase Degrader BGB-16673 in Patients with Relapsed or Refractory (R/R) Indolent NHL: Results from the Phase 1 CaDAnCe-101 Study [ash.confex.com]
- 5. Paper: Preliminary Efficacy and Safety of the Bruton Tyrosine Kinase Degrader BGB-16673 in Patients with Relapsed or Refractory Waldenström Macroglobulinemia: Results from the Phase 1 CaDAnCe-101 Study [ash.confex.com]
Comparative Efficacy of Catadegbrutinib on BTK C481S Mutant Cells
A guide for researchers and drug development professionals on the emergence of next-generation Bruton's tyrosine kinase (BTK) modulators designed to overcome acquired resistance to covalent inhibitors. This guide focuses on Catadegbrutinib, a novel BTK-targeting chimeric degradation activator compound, and compares its efficacy against the clinically significant BTK C481S mutation with first-generation covalent inhibitors and next-generation non-covalent inhibitors.
Introduction: The Challenge of Acquired Resistance in BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies.[1][2] First-generation BTK inhibitors, such as ibrutinib (B1684441), function as covalent, irreversible inhibitors by binding to the Cysteine 481 (Cys481) residue within the ATP-binding site of BTK.[2][3] While highly effective, their long-term use is often compromised by the emergence of acquired resistance, most commonly through a substitution mutation at the Cys481 residue to serine (C481S).[2][4][5] This mutation prevents the covalent bond formation, rendering first-generation inhibitors less effective.[4][5][6]
To address this challenge, next-generation BTK inhibitors have been developed. These can be broadly categorized into two classes:
-
Non-covalent (Reversible) Inhibitors: These agents, such as pirtobrutinib (B8146385), bind to BTK through non-covalent interactions and do not rely on the Cys481 residue for their mechanism of action.[1][7][8] This allows them to maintain potency against both wild-type (WT) and C481S-mutant BTK.[7][8][9]
-
BTK Degraders (PROTACs): this compound (BGB-16673) represents a novel approach using Proteolysis-Targeting Chimera (PROTAC) technology.[10][11] this compound is a chimeric degradation activator compound (CDAC) that links BTK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the entire BTK protein.[10][11] This mechanism is also independent of the C481 residue.[1][2]
This guide provides a comparative analysis of these different inhibitor classes against the BTK C481S mutation.
Quantitative Performance Data
The efficacy of various BTK inhibitors against wild-type and C481S mutant BTK can be quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
Table 1: Comparative IC50 Values of BTK Inhibitors Against Wild-Type (WT) and C481S Mutant BTK
| Inhibitor | Class | Target | IC50 (nM) - WT BTK | IC50 (nM) - C481S BTK | Fold Change (C481S/WT) | Reference |
|---|---|---|---|---|---|---|
| Ibrutinib | Covalent | Inhibition | ~2.3 | >1000 | >435x | [8][12] |
| Pirtobrutinib | Non-covalent | Inhibition | 4.2 | 16 | ~3.8x | [8] |
| This compound | Degrader | Degradation | 0.69 (IC50) | Not specified, but effective | Not applicable | [10] |
| Fenebrutinib | Non-covalent | Inhibition | Potent | Potent | Maintained Efficacy |[7][8] |
Note: The IC50 for this compound reflects its potency in targeting BTK for degradation, a different mechanism than direct enzymatic inhibition.
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the BCR signaling pathway and the distinct mechanisms by which different inhibitor classes target BTK.
Caption: BCR signaling pathway and points of BTK inhibitor action.
The C481S mutation prevents covalent inhibitors like ibrutinib from binding effectively, thus allowing continued downstream signaling.[4][5] Non-covalent inhibitors like pirtobrutinib and degraders like this compound are unaffected by this mutation as they do not rely on binding to the Cys481 residue.[1][7][8]
Caption: Comparison of covalent inhibition vs. degradation mechanisms.
Experimental Protocols
The following is a generalized protocol for a cellular BTK autophosphorylation assay, a common method to determine the potency of BTK inhibitors in a cellular context.
Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in cells expressing either wild-type or C481S mutant BTK after treatment with an inhibitor.
Workflow Diagram:
Caption: Workflow for a cellular BTK autophosphorylation assay.
Methodology:
-
Cell Culture:
-
Culture HEK293T cells stably transfected to express either wild-type BTK (BTK-WT) or C481S mutant BTK (BTK-C481S).[8] Maintain cells in appropriate media (e.g., DMEM with 10% FBS).
-
-
Inhibitor Treatment:
-
Seed cells in 6-well plates.
-
Once cells reach ~80% confluency, treat them with a serial dilution of the BTK inhibitor (e.g., this compound, Pirtobrutinib, Ibrutinib) for a specified duration (e.g., 2 hours).[8] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western blot.[13]
-
-
Western Blotting:
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[13]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK at Tyr223 (pBTK Y223).[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Perform a parallel blot for total BTK and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Calculate the percentage of pBTK inhibition relative to the vehicle control for each drug concentration. Plot the data to determine the IC50 value.
-
Conclusion
The emergence of the BTK C481S mutation is a primary mechanism of acquired resistance to first-generation covalent BTK inhibitors.[14][15][16] Preclinical data strongly indicate that next-generation agents with alternative mechanisms of action can overcome this resistance. Non-covalent inhibitors like pirtobrutinib maintain potent inhibition against the C481S mutant by binding reversibly to a different conformation of the kinase.[8][9][17]
This compound, as a BTK degrader, offers a distinct and highly potent strategy. By inducing the complete removal of the BTK protein rather than just inhibiting its enzymatic activity, it effectively eliminates both wild-type and C481S mutant BTK.[10][11] This approach holds significant promise for patients who have developed resistance to covalent inhibitors, providing a durable and effective therapeutic alternative. Further clinical investigation is necessary to fully delineate the long-term efficacy and safety profile of this compound in this patient population.
References
- 1. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations (Journal Article) | OSTI.GOV [osti.gov]
- 4. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. ashpublications.org [ashpublications.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Clonal evolution leading to ibrutinib resistance in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Catadegbrutinib in B-cell Lymphoma: A Comparative Analysis of Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
The landscape of B-cell lymphoma treatment is rapidly evolving, with Bruton's tyrosine kinase (BTK) inhibitors becoming a cornerstone of therapy. This guide provides a comparative analysis of the emerging BTK-targeted protein degrader, catadegbrutinib, alongside other key BTK inhibitors, presenting experimental data, detailed methodologies, and visual representations of molecular pathways and clinical trial workflows.
Introduction to this compound and the BTK Inhibitor Class
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of malignant B-cells.[1] The development of BTK inhibitors has significantly improved outcomes for patients with various B-cell malignancies.[1]
This compound (BGB-16673) represents a novel approach in this class. Unlike traditional BTK inhibitors that block the enzyme's activity, this compound is a targeted protein degrader. It functions by inducing the breakdown and removal of the BTK protein from cancer cells, a mechanism that may overcome resistance seen with conventional inhibitors.[2][3] This guide compares the clinical trial data of this compound with first-generation (ibrutinib), second-generation (acalabrutinib, zanubrutinib), and non-covalent (pirtobrutinib) BTK inhibitors.
Comparative Efficacy in B-cell Malignancies
The following tables summarize key efficacy data from clinical trials of this compound and its comparators in various B-cell lymphomas. It is important to note that these trials were conducted in different patient populations and at different stages of clinical development, precluding direct head-to-head comparison in all instances.
Table 1: Efficacy in Diffuse Large B-cell Lymphoma (DLBCL)
| Drug | Trial (NCT) | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation(s) |
| This compound | CaDAnCe-101 (NCT05006716) | R/R DLBCL | Data not yet mature | Data not yet mature | Data not yet mature | Data not yet mature | [3] |
| Ibrutinib (B1684441) | PHOENIX (NCT01855750) | Newly Diagnosed non-GCB DLBCL (<60 years) with R-CHOP | - | - | 3-year EFS: 100% (MCD/N1 subtypes) | 3-year OS: 100% (MCD/N1 subtypes) | [4] |
| Acalabrutinib | Phase Ib (NCT02112526) | R/R non-GCB DLBCL | 24% | 19% | 1.9 months | 15.5 months | [5][6] |
| Zanubrutinib | BGB-3111-207 (NCT03145064) | R/R non-GCB DLBCL | 29.3% | 17.1% | 2.8 months | 8.4 months | [7][8][9] |
| Pirtobrutinib | BRUIN (NCT03740529) | R/R DLBCL | Data not yet mature | Data not yet mature | Data not yet mature | Data not yet mature | [10] |
R/R: Relapsed/Refractory; non-GCB: non-Germinal Center B-cell; EFS: Event-Free Survival; OS: Overall Survival
Table 2: Efficacy in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) and Mantle Cell Lymphoma (MCL)
| Drug | Trial (NCT) | Patient Population | Overall Response Rate (ORR) | Citation(s) |
| This compound | CaDAnCe-101 (NCT05006716) | R/R CLL/SLL | 77.6% | - |
| Ibrutinib | Various | R/R CLL/SLL & MCL | Established efficacy | [1] |
| Acalabrutinib | Various | R/R CLL/SLL & MCL | Established efficacy | [1] |
| Zanubrutinib | Various | R/R CLL/SLL & MCL | Established efficacy | [1] |
| Pirtobrutinib | BRUIN (NCT03740529) | R/R MCL (cBTKi pre-treated) | 52% | [10] |
| Pirtobrutinib | BRUIN (NCT03740529) | R/R CLL/SLL (cBTKi pre-treated) | 62% | [11] |
R/R: Relapsed/Refractory; cBTKi: covalent BTK inhibitor
Comparative Safety Profiles
The safety profiles of BTK inhibitors are a critical consideration in treatment selection. The following table outlines common and serious adverse events observed in clinical trials.
Table 3: Key Adverse Events (Any Grade and Grade ≥3)
| Drug | Common Adverse Events (Any Grade) | Grade ≥3 Adverse Events | Citation(s) |
| This compound | (Data from early trials) | Neutropenia, Thrombocytopenia | - |
| Ibrutinib | Diarrhea, Fatigue, Nausea, Bruising | Atrial fibrillation, Hypertension, Major hemorrhage, Neutropenia | [12][13][14] |
| Acalabrutinib | Headache, Diarrhea, Fatigue | Neutropenia, Anemia | [5][6][15] |
| Zanubrutinib | Upper respiratory tract infection, Bruising, Neutropenia | Neutropenia, Thrombocytopenia | [7][8][16][17] |
| Pirtobrutinib | Fatigue, Diarrhea, Contusion | Neutropenia, Anemia, Thrombocytopenia, Infections | [10][18][19] |
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the protocols for the pivotal studies discussed.
This compound: CaDAnCe-101 (NCT05006716) [20][21]
-
Phase: 1/2
-
Study Design: Open-label, dose-escalation and expansion study.
-
Patient Population: Adults with relapsed or refractory B-cell malignancies, including DLBCL, MCL, FL, MZL, WM, and CLL/SLL.[3] Patients must have received at least two prior therapies, including a covalent BTK inhibitor if approved for their disease.[22]
-
Intervention: this compound administered orally once daily.
-
Primary Objectives: To assess safety and tolerability, and to determine the maximum tolerated dose and recommended Phase 2 dose.
Ibrutinib: PHOENIX (NCT01855750) [23][24][25]
-
Phase: 3
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Newly diagnosed patients with non-GCB subtype of DLBCL.
-
Intervention: Ibrutinib (560 mg daily) in combination with R-CHOP chemotherapy versus placebo plus R-CHOP.[23]
-
Primary Endpoint: Event-free survival.[23]
Acalabrutinib in DLBCL: Phase Ib Study (NCT02112526) [5][6][26][27]
-
Phase: 1b
-
Study Design: Multicenter, open-label study.
-
Patient Population: Adults with relapsed or refractory de novo non-GCB DLBCL.[5]
-
Intervention: Acalabrutinib 100 mg administered orally twice daily in 28-day cycles.[5]
-
Primary Endpoint: Safety profile of acalabrutinib.[5]
Zanubrutinib in DLBCL: BGB-3111-207 (NCT03145064) [7][8][9][28]
-
Phase: 2
-
Study Design: Multicenter, single-arm study.
-
Patient Population: Patients with relapsed or refractory non-GCB DLBCL who were ineligible for intensive chemotherapy and bone marrow transplantation.[7]
-
Intervention: Zanubrutinib 160 mg administered orally twice daily.[7]
-
Primary Endpoint: Overall response rate.[7]
Pirtobrutinib: BRUIN (NCT03740529) [10][19][29]
-
Phase: 1/2
-
Study Design: First-in-human, multicenter, open-label, dose-escalation and expansion trial.
-
Patient Population: Patients with previously treated B-cell malignancies, including those who have failed prior covalent BTK inhibitors.[10]
-
Intervention: Pirtobrutinib administered orally once daily at various dose levels, with 200 mg daily selected as the recommended Phase 2 dose.[10][19]
-
Primary Endpoints: Maximum tolerated dose (Phase 1) and overall response rate (Phase 2).[10]
Visualizing Molecular Mechanisms and Clinical Workflows
BTK Signaling Pathway and Drug Mechanisms
The following diagram illustrates the B-cell receptor signaling cascade and the points of intervention for different classes of BTK-targeted therapies.
Caption: BTK signaling pathway and points of therapeutic intervention.
Typical Clinical Trial Workflow for B-cell Lymphoma
This diagram outlines the standard process for a patient participating in a clinical trial for a new B-cell lymphoma therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. CaDAnCe-101: A phase 1 and 2 trial of the treatment BGB-16673 in people with B-cell lymphomas | Lymphoma Action [lymphoma-action.org.uk]
- 4. Effect of ibrutinib with R-CHOP chemotherapy in genetic subtypes of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Acalabrutinib for treatment of diffuse large B-cell lymphoma: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Zanubrutinib monotherapy for relapsed or refractory non-germinal center diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zanubrutinib monotherapy for relapsed or refractory non-germinal center diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Efficacy and safety of ibrutinib in diffuse large B-cell lymphoma: A single-arm meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of Ibrutinib as Monotherapy or Combination Therapy in Relapsed/Refractory Diffuse Large B-cell Lymphoma (R/R DLBCL): A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. ajmc.com [ajmc.com]
- 18. Lilly to present data from two positive Phase 3 studies of Jaypirca (pirtobrutinib) in chronic lymphocytic leukemia at the 2025 American Society of Hematology (ASH) Annual Meeting [prnewswire.com]
- 19. Pirtobrutinib monotherapy in Bruton tyrosine kinase inhibitor-intolerant patients with B-cell malignancies: results of the phase I/II BRUIN trial | Haematologica [haematologica.org]
- 20. beonemedaffairs.com [beonemedaffairs.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. rarecancers.org.au [rarecancers.org.au]
- 23. Janssen Provides Update on IMBRUVICA® (ibrutinib) Phase 3 PHOENIX Trial in Newly Diagnosed Non-Germinal Center B Cell (Non-GCB) Subtype of Diffuse Large B-Cell Lymphoma (DLBCL) [jnj.com]
- 24. Randomized Phase III Trial of Ibrutinib and Rituximab Plus Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone in Non-Germinal Center B-Cell Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ibrutinib in DLBCL: revelations from further analysis of PHOENIX | VJHemOnc [vjhemonc.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. go.drugbank.com [go.drugbank.com]
- 28. beonemedinfo.com [beonemedinfo.com]
- 29. ascopubs.org [ascopubs.org]
Head-to-Head Comparison of BTK Degraders for In Vitro Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a prominent target for the treatment of B-cell malignancies and autoimmune diseases. BTK degraders, often designed as Proteolysis Targeting Chimeras (PROTACs), offer a novel therapeutic modality by inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein. This approach presents potential advantages over traditional small molecule inhibitors, including the ability to overcome resistance mutations and achieve a more sustained therapeutic effect.
This guide provides an objective, data-driven comparison of several key BTK degraders evaluated in vitro, supported by experimental data from publicly available research.
Quantitative Comparison of BTK Degrader Performance
The efficacy of BTK degraders is primarily assessed by their ability to induce the degradation of the BTK protein. Key metrics include the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% of the maximum degradation, and the maximum degradation level (Dmax). The following table summarizes the in vitro degradation performance of several notable BTK degraders. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and treatment durations may vary between studies.
| Degrader | BTK Binder Ligand | E3 Ligase Recruited | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | GDC-0853 | Cereblon (CRBN) | Ramos | 17 | 0.5 | >95 | [1][2][3][4][5][6][7] |
| JeKo-1 | 17 | 0.6 | >95 | [2][7] | |||
| UBX-382 | Undisclosed | Cereblon (CRBN) | TMD-8 | 24 | 4.56 | Not specified | [8][9][10][11][12] |
| BGB-16673 | Undisclosed | Cereblon (CRBN) | TMD-8 | Not specified | Potent anti-proliferative activity reported | Substantial reduction in BTK protein levels | [13][14][15][16][17] |
| AC676 | Undisclosed | Cereblon (CRBN) | Various B-cell malignancy cell lines | Not specified | Potent and selective degradation reported | Effective BTK degradation | [13][18][19][20] |
| NX-2127 | Undisclosed | Cereblon (CRBN) | Not specified | Not specified | Potent degradation reported | Strong and persistent degradation | [13][21] |
| NX-5948 | Undisclosed | Cereblon (CRBN) | Not specified | Not specified | Potent degradation reported | Effective degradation | [13][21] |
Visualizing Key Processes
To better understand the context of BTK degradation, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating BTK degraders in vitro.
Detailed Experimental Protocols
For reproducible and comparable results, adherence to standardized experimental protocols is crucial. Below are detailed methodologies for key in vitro assays used to evaluate BTK degraders.
Cell Culture and Degrader Treatment
-
Cell Lines: B-cell lymphoma cell lines such as Ramos, TMD-8, or JeKo-1 are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a specified density (e.g., 1 x 10^6 cells/mL) and allowed to acclimate. BTK degraders, dissolved in DMSO, are then added to the culture medium at various concentrations. A vehicle control (DMSO) is always included. Treatment duration can range from a few hours to over 24 hours, depending on the experimental endpoint.
Western Blot for BTK Degradation
This protocol quantifies the amount of BTK protein remaining in cells after treatment.[22]
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate (e.g., ECL) to the membrane.
-
Detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[22]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Treatment: Treat the cells with a serial dilution of the BTK degrader for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly related to the number of viable cells.
Selectivity Profiling via Proteomics
Mass spectrometry-based proteomics can provide an unbiased, global view of a degrader's selectivity by quantifying changes in the abundance of thousands of proteins following treatment.
-
Sample Preparation:
-
Treat cells with the BTK degrader or vehicle control.
-
Harvest and lyse the cells.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins from the MS data using specialized software.
-
Compare the protein abundance between the degrader-treated and control samples to identify proteins that are significantly downregulated (i.e., potential off-targets).
-
This comprehensive in vitro comparison guide serves as a valuable resource for researchers in the field of targeted protein degradation, enabling informed decisions in the selection and evaluation of BTK degraders for further investigation.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. PTD10 | BTK PROTAC | Probechem Biochemicals [probechem.com]
- 5. dcchemicals.com [dcchemicals.com]
- 6. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTD10 | CAS#:2642231-19-2 | Chemsrc [chemsrc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL | MDPI [mdpi.com]
- 14. beonemedinfo.com [beonemedinfo.com]
- 15. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. The potential of BGB-16673, a BTK degrader, for the treatment of R/R B-cell malignancies | VJHemOnc [vjhemonc.com]
- 18. Facebook [cancer.gov]
- 19. Accutar Biotech [accutarbio.com]
- 20. Paper: A Phase 1 Study of AC676, a Novel BTK Chimeric Degrader, in Patients with B-Cell Malignancies [ash.confex.com]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
Unveiling the Selectivity of Catadegbrutinib: A Comparative Analysis of a Novel BTK Degrader
For Immediate Release
Shanghai, China – December 4, 2025 – In the rapidly evolving landscape of targeted therapies for B-cell malignancies and autoimmune diseases, the selectivity of kinase inhibitors is a paramount determinant of both efficacy and safety. This guide provides a comprehensive comparison of Catadegbrutinib (BGB-16673), a novel Bruton's tyrosine kinase (BTK) degrader, with other BTK inhibitors, focusing on its selectivity profile across the human kinome.
This compound is an orally active, chimeric degradation activating compound (CDAC) that targets BTK for proteasomal degradation.[1] This mechanism of action distinguishes it from traditional BTK inhibitors, which function by occupying the kinase's active site. Preclinical studies have demonstrated this compound's potent activity against its primary target, with a reported IC50 value of 0.69 nM for BTK.[1] Furthermore, it has shown the ability to degrade both wild-type BTK and various clinically relevant mutant forms that confer resistance to conventional BTK inhibitors.
Comparative Kinase Inhibition Profile
A critical aspect of any kinase-targeted therapeutic is its selectivity—the ability to inhibit the intended target without significantly affecting other kinases, which can lead to off-target side effects. To objectively assess this compound's selectivity, a comprehensive analysis of its inhibitory activity against a broad panel of kinases is essential. While specific kinome-wide screening data for this compound is not yet publicly available, we can draw comparisons with established BTK inhibitors for which such data exists.
The following table summarizes the selectivity of several BTK inhibitors based on KINOMEscan™ data, a widely used platform for assessing kinase inhibitor selectivity. The data represents the percentage of kinases inhibited by more than 65% at a 1 µM concentration of the compound. A lower percentage indicates higher selectivity.
| Inhibitor | Primary Target | % of Kinome Inhibited (>65% at 1 µM) | Key Off-Targets |
| Ibrutinib | BTK | 9.4% | TEC family kinases, EGFR, SRC family kinases, JAK3 |
| Acalabrutinib | BTK | 1.5% | Minimal off-target activity reported |
| Zanubrutinib | BTK | 4.3% | Less activity on TEC and ITK compared to ibrutinib |
| Spebrutinib (CC-292) | BTK | 8.3% | ERBB4 (moderate interaction) |
Note: Data for Ibrutinib, Acalabrutinib, Zanubrutinib, and Spebrutinib is compiled from publicly available KINOMEscan™ results.[2][3] Specific quantitative kinome-wide selectivity data for this compound is not yet publicly available.
The data clearly illustrates the evolution of BTK inhibitors towards greater selectivity. First-generation inhibitors like Ibrutinib, while effective, demonstrate a broader range of off-target activities.[4] Second-generation inhibitors, such as Acalabrutinib and Zanubrutinib, were designed to have improved selectivity, potentially leading to a better safety profile.[3]
As a BTK degrader, this compound's unique mechanism of action may confer an even higher degree of selectivity. By targeting BTK for degradation rather than just inhibition, it may be less prone to off-target binding with other kinases. However, without direct comparative kinome-wide data, this remains a hypothesis to be confirmed by further studies.
Experimental Methodologies
The validation of a kinase inhibitor's selectivity relies on robust and standardized experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of BTK inhibitors.
Biochemical Kinase Inhibition Assays (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Generalized Protocol:
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, HTRF®)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Add the assay buffer, kinase, and substrate to the wells of the microplate.
-
Add the serially diluted test inhibitor to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or time-resolved fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the high and low controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KINOMEscan™ Competition Binding Assay
Objective: To quantitatively measure the binding of a test compound to a large panel of human kinases.
Generalized Protocol:
-
Principle: The assay is based on a competitive binding format where a test compound is competed against an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Procedure:
-
The test compound is incubated with a panel of DNA-tagged kinases.
-
The mixture is passed over a column containing the immobilized ligand.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand, while kinases complexed with the test compound will flow through.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase. The results are often visualized using a TREEspot™ diagram, which provides a graphical representation of the inhibitor's interactions across the kinome.
Cellular Phospho-BTK Assay
Objective: To measure the inhibition of BTK phosphorylation in a cellular context.
Generalized Protocol:
-
Cell Culture and Treatment:
-
Culture B-cells (e.g., Ramos or TMD8 cells) in appropriate media.
-
Treat the cells with serial dilutions of the test inhibitor for a specified time.
-
Stimulate the B-cell receptor (BCR) pathway (e.g., with anti-IgM) to induce BTK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
-
Detection of Phospho-BTK:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated BTK (pBTK) and total BTK.
-
ELISA/HTRF®: Use a plate-based immunoassay with antibodies specific for pBTK and total BTK for a more quantitative and high-throughput analysis.
-
-
Data Analysis:
-
Quantify the levels of pBTK and normalize to the levels of total BTK.
-
Determine the concentration of the inhibitor that reduces pBTK levels by 50% (IC50).
-
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Simplified B-cell receptor (BCR) signaling pathway and the point of intervention by this compound.
Caption: Generalized experimental workflows for biochemical and cellular assays to validate this compound's activity.
Conclusion
This compound represents a promising new approach to targeting BTK by inducing its degradation. While a direct, comprehensive comparison of its kinome-wide selectivity is pending the public release of detailed experimental data, the trend in the development of BTK-targeted therapies has been a continuous improvement in selectivity. The unique mechanism of this compound holds the potential for a highly specific therapeutic with minimal off-target effects. Further clinical investigation and detailed biochemical profiling will be crucial to fully elucidate its selectivity and solidify its position in the therapeutic arsenal (B13267) against B-cell malignancies and autoimmune disorders. Preliminary data from the ongoing CaDAnCe-101 study suggest a tolerable safety profile with no observed atrial fibrillation, a known off-target effect of some BTK inhibitors.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Combination Therapy: Catadegbrutinib with BCL2 Inhibitors Versus Other BTK Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for B-cell malignancies is rapidly evolving, with combination therapies targeting key survival pathways showing significant promise. This guide provides a comparative overview of the novel Bruton's tyrosine kinase (BTK) degrader, Catadegbrutinib (BGB-16673), in combination with B-cell lymphoma 2 (BCL2) inhibitors, benchmarked against established BTK inhibitor-BCL2 inhibitor regimens. This analysis is supported by available preclinical and clinical data to inform ongoing research and drug development efforts.
Rationale for Combination Therapy: Targeting BTK and BCL2
The synergistic effect of combining BTK and BCL2 inhibition is well-established in hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival. BCL2 is an anti-apoptotic protein that is often overexpressed in cancer cells, preventing programmed cell death.
Simultaneous inhibition of these two pathways offers a dual-pronged attack:
-
BTK inhibition disrupts the pro-survival signaling emanating from the BCR.
-
BCL2 inhibition lowers the threshold for apoptosis, rendering cancer cells more susceptible to cell death.
Preclinical studies have demonstrated that BTK inhibitors can increase the dependence of CLL cells on BCL2, thereby enhancing their sensitivity to BCL2 inhibitors like venetoclax (B612062).[1] This provides a strong rationale for the clinical investigation of these combination therapies.
This compound: A Novel BTK Degrader
This compound (BGB-16673) represents a next-generation approach to BTK targeting. Unlike traditional BTK inhibitors that block the enzyme's activity, this compound is a BTK-targeting chimeric degradation activation compound (CDAC) that leads to the degradation of the BTK protein. This mechanism has the potential to overcome resistance mutations that can arise with conventional BTK inhibitors. Preclinical data suggests that this compound exhibits superior efficacy in inhibiting tumor growth compared to BTK inhibitors in MCL models.[2] Furthermore, it has been shown to more effectively inhibit NFκB targets and certain BCL2 family members, providing a strong rationale for its combination with BCL2 inhibitors.[2]
Comparative Analysis of Clinical Trial Data
While direct head-to-head clinical trials comparing this compound plus a BCL2 inhibitor with other BTK inhibitor combinations are not yet available, we can analyze data from key clinical trials for existing combinations to establish a benchmark. The following tables summarize efficacy and safety data from pivotal studies of Ibrutinib (B1684441), Acalabrutinib, and Zanubrutinib (B611923) in combination with Venetoclax.
Table 1: Efficacy of BTK Inhibitor + Venetoclax Combinations in Chronic Lymphocytic Leukemia (CLL)
| Trial (Regimen) | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Progression-Free Survival (PFS) | Minimal Residual Disease (MRD) Negativity Rate (Bone Marrow) |
| CAPTIVATE (Ibrutinib + Venetoclax) | Previously untreated CLL/SLL (≤70 years) | - | 56% (in patients without del(17p)) | 5-year PFS rate: 67% | 68% |
| AMPLIFY (Acalabrutinib + Venetoclax) | Previously untreated fit CLL (without del(17p) or TP53 mutation) | >92% | - | 36-month estimated PFS: 76.5% | - |
| SEQUOIA Arm D (Zanubrutinib + Venetoclax) | Previously untreated CLL/SLL (with and without del(17p)/TP53 mutation) | 100% (in patients with del(17p)/TP53 mutation) | 48% (in patients with del(17p)/TP53 mutation) | 24-month estimated PFS: 94% (in patients with del(17p)/TP53 mutation) | 59% (peripheral blood) |
Data is presented for the specified patient populations and may not be directly comparable across trials due to differences in study design and patient characteristics.
Table 2: Efficacy of BTK Inhibitor + Venetoclax Combinations in Mantle Cell Lymphoma (MCL)
| Trial (Regimen) | Patient Population | Overall Response Rate (ORR) | Complete Remasion (CR) Rate | Progression-Free Survival (PFS) |
| SYMPATICO (Ibrutinib + Venetoclax) | Relapsed/Refractory MCL | 81% | 62% | Median PFS: 31.9 months |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the treatment protocols for the key clinical trials cited.
CAPTIVATE Trial (Ibrutinib + Venetoclax in CLL)
-
Study Design: A multicenter, international, phase 2 study with two cohorts: a minimal residual disease (MRD)-guided cohort and a fixed-duration (FD) cohort.[3][4]
-
Treatment Regimen:
-
Patient Population: Previously untreated CLL/SLL patients aged ≤70 years.[3]
AMPLIFY Trial (Acalabrutinib + Venetoclax in CLL)
-
Study Design: A randomized, open-label, phase 3 trial comparing acalabrutinib-venetoclax (AV), acalabrutinib-venetoclax-obinutuzumab (AVO), and investigator's choice of chemoimmunotherapy.[6]
-
Treatment Regimen (AV arm):
-
Patient Population: Previously untreated fit patients with CLL without del(17p) or TP53 mutation.[6]
SEQUOIA Trial (Zanubrutinib + Venetoclax in CLL) - Arm D
-
Study Design: A nonrandomized cohort of the SEQUOIA study.[7][8]
-
Treatment Regimen:
-
Patient Population: Treatment-naïve CLL/SLL patients, including those with del(17p) and/or TP53 mutation.[7]
SYMPATICO Trial (Ibrutinib + Venetoclax in MCL)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study.[11]
-
Treatment Regimen:
-
Patient Population: Adults with relapsed or refractory MCL after one to five previous lines of therapy.[11]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological interactions and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a generalized workflow for clinical trials evaluating these combination therapies.
Caption: Targeted Signaling Pathways of BTK and BCL2 Inhibitors.
Caption: Generalized Clinical Trial Workflow for Combination Therapies.
Future Directions and Conclusion
The combination of BTK and BCL2 inhibitors has become a cornerstone of therapy for many patients with B-cell malignancies. The emergence of this compound, with its distinct mechanism of BTK degradation, offers the potential for even deeper and more durable responses, particularly in the context of resistance to conventional BTK inhibitors.
While direct comparative data is eagerly awaited, the preclinical rationale for combining this compound with BCL2 inhibitors is strong. Ongoing and future clinical trials will be critical in defining the role of this novel combination in the evolving treatment paradigm. Researchers and clinicians should closely monitor the results of these studies as they will likely shape the future of therapy for patients with CLL, MCL, and other B-cell cancers. An ongoing phase 3 clinical trial is comparing this compound to the investigator's choice of therapy, including a venetoclax-based regimen, in patients with CLL or SLL previously exposed to both BTK and BCL2 inhibitors.[12][13][14] Another study is evaluating this compound in combination with the BCL2 inhibitor sonrotoclax.[15] These studies will provide crucial data on the efficacy and safety of this novel combination approach.
References
- 1. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. iwcll.org [iwcll.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Ibrutinib plus venetoclax in relapsed or refractory mantle cell lymphoma (SYMPATICO): a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A Study of BGB-16673 Compared to Investigator's Choice in Participants With Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma Previously Exposed to Both Bruton Tyrosine Kinase (BTK) and B-cell Leukemia/Lymphoma 2 Protein (BCL2) Inhibitors [ctv.veeva.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. An update on BTK-targeting therapies in NHL & CLL: combinations, BTK degraders, and ongoing trials | VJHemOnc [vjhemonc.com]
Catadegbrutinib Efficacy in Patients with Prior BTK Inhibitor Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of B-cell malignancy treatment is rapidly evolving, with the advent of novel agents targeting Bruton's tyrosine kinase (BTK). However, the emergence of resistance to covalent and non-covalent BTK inhibitors (BTKis) presents a significant clinical challenge. This guide provides a comparative analysis of catadegbrutinib (BGB-16673), a first-in-class BTK degrader, and its efficacy in patients previously treated with other BTK inhibitors.
Introduction to this compound: A Novel Mechanism of Action
This compound is an investigational, orally bioavailable, chimeric degradation activating compound (CDAC) that induces the degradation of the BTK protein. Unlike traditional BTK inhibitors that block the kinase activity, this compound links BTK to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This distinct mechanism offers the potential to overcome resistance mediated by mutations in the BTK gene that affect inhibitor binding. In preclinical models, this compound has demonstrated the ability to degrade both wild-type BTK and various mutant forms known to confer resistance to both covalent and non-covalent BTK inhibitors.
Comparative Efficacy in BTKi-Pretreated Patients
Preliminary data from the ongoing Phase 1/2 CaDAnCe-101 trial (NCT05006716) have shown promising antitumor activity of this compound in heavily pretreated patients with relapsed or refractory (R/R) B-cell malignancies, including those who have previously received BTK inhibitors.
For comparison, we include data for pirtobrutinib, a non-covalent (reversible) BTK inhibitor, which has also demonstrated efficacy in patients with prior covalent BTK inhibitor treatment.
Table 1: Efficacy of this compound and Pirtobrutinib in Patients with Prior BTK Inhibitor Exposure
| Drug | Trial | Patient Population | Prior Treatment | Overall Response Rate (ORR) | Additional Efficacy Data |
| This compound | CaDAnCe-101 (Phase 1) | R/R Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) | Heavily pretreated, including prior covalent BTKi (92%), BCL2i (86%), and non-covalent BTKi (24%) | 78% (all patients) 94% (at 200mg dose) | In patients with prior covalent BTKi, non-covalent BTKi, and BCL2i (triple-exposed), the ORR was 75%. Responses were observed regardless of BTK mutation status.[1] |
| This compound | CaDAnCe-101 (Phase 1) | R/R Waldenström Macroglobulinemia (WM) | BTKi-exposed | 81% | Major response rate: 74.1%. Responses were seen in patients with prior covalent and non-covalent BTKi exposure, and in those with BTK, MYD88, CXCR4, and TP53 mutations.[2] |
| Pirtobrutinib | BRUIN (Phase 1/2) | R/R CLL/SLL | Previously received a covalent BTK inhibitor | 73.3% | Median Progression-Free Survival (PFS): 19.6 months.[3] |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the distinct mechanisms of covalent BTK inhibitors, non-covalent BTK inhibitors, and BTK degraders like this compound.
Caption: BTK signaling pathway and mechanisms of BTK-targeted therapies.
Experimental Protocols
The efficacy and safety of this compound are being evaluated in the multi-center, open-label, Phase 1/2 CaDAnCe-101 (NCT05006716) clinical trial.[4]
Study Design: The study consists of two main parts:
-
Phase 1 (Dose Finding): This part includes dose escalation and safety expansion cohorts to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[5][6] Patients with various R/R B-cell malignancies are enrolled.[7]
-
Phase 2 (Dose Expansion): This part further evaluates the antitumor activity and safety of this compound at the RP2D in specific cohorts of patients with R/R B-cell malignancies.
Key Eligibility Criteria (Inclusion):
-
Confirmed diagnosis of R/R B-cell malignancies such as CLL/SLL, MCL, MZL, FL, or WM.[7]
-
Patients must have received at least two prior lines of therapy for R/R CLL/SLL.[4]
-
In the US, EU, and Australia, patients with CLL/SLL must have previously received a covalent BTK inhibitor.[4]
-
ECOG performance status of 0-2.[4]
-
Measurable disease.
Key Eligibility Criteria (Exclusion):
-
Prior malignancy within the past 2 years, with some exceptions.
-
Requires ongoing systemic corticosteroid treatment (≥ 10 mg/day of prednisone (B1679067) or equivalent).
-
History of central nervous system involvement by the B-cell malignancy.
Treatment:
-
This compound is administered orally once daily in 28-day cycles.[4]
-
Dose levels in the dose-escalation phase ranged from 50 mg to 600 mg.[6]
Primary Endpoints:
-
Phase 2: Overall Response Rate (ORR) as assessed by an Independent Review Committee.[5]
Secondary Endpoints:
-
Pharmacokinetics and pharmacodynamics of this compound.[5][6]
-
Preliminary antitumor activity (including Duration of Response and Time to Response).[5][6]
The following diagram illustrates a generalized workflow for this type of clinical trial.
Caption: Generalized workflow for the CaDAnCe-101 Phase 1/2 Trial.
Conclusion
This compound represents a promising therapeutic strategy for patients with B-cell malignancies who have developed resistance to prior BTK inhibitors. Its unique mechanism of inducing BTK protein degradation has translated into encouraging clinical activity in a heavily pretreated patient population. The preliminary data from the CaDAnCe-101 trial suggest that this compound is generally well-tolerated and can induce deep and durable responses, even in patients with prior exposure to both covalent and non-covalent BTK inhibitors. Further evaluation in ongoing and future clinical trials will be crucial to fully define its role in the evolving treatment paradigm for B-cell malignancies.
References
- 1. A Phase 1/2, Open-Label, Dose-Escalation and -Expansion Study of the Bruton Tyrosine Kinase-Targeted Protein-Degrader BGB-16673 in Patients With B-Cell Malignancies | Dana-Farber Cancer Institute [dana-farber.org]
- 2. Find a Karmanos Clinical Trial [karmanos.org]
- 3. targetedonc.com [targetedonc.com]
- 4. mskcc.org [mskcc.org]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. clinicalresearch.com [clinicalresearch.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Catadegbrutinib Demonstrates a Differentiated Safety Profile Compared to First-Generation BTK Inhibitors
Catadegbrutinib, a novel Bruton's tyrosine kinase (BTK) degrader, exhibits a promising and manageable safety profile in early clinical trials, suggesting potential advantages over first-generation BTK inhibitors (BTKis) like ibrutinib (B1684441). Initial findings from the Phase 1/2 CaDAnCe-101 study indicate a lower incidence of certain hallmark adverse events associated with first-generation BTKis, such as major hemorrhage and atrial fibrillation.
This guide provides a comprehensive comparison of the safety profiles of this compound and first-generation BTK inhibitors, supported by available clinical trial data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Comparative Safety Data
The following tables summarize the treatment-emergent adverse events (TEAEs) from the CaDAnCe-101 trial for this compound and the RESONATE-2 trial for the first-generation BTKi, ibrutinib.
Table 1: Treatment-Emergent Adverse Events (TEAEs) in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) Treated with this compound (CaDAnCe-101 Trial) [1]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Fatigue | 35 | 2 |
| Contusion | 29 | 0 |
| Diarrhea | 27 | 2 |
| Neutropenia/Neutrophil count decreased | Not specified | 20 |
| Pneumonia | Not specified | 10 |
| Hypertension | 2 (Grade 1) | 0 |
| Atrial Fibrillation | 0 | 0 |
| Major Hemorrhage | 2 | 2 |
| Febrile Neutropenia | 2 | 2 |
Data from a cohort of 49 patients with a median follow-up of 7.9 months.[1]
Table 2: Adverse Reactions in Patients with Previously Untreated CLL/SLL (≥65 years) Treated with Ibrutinib (RESONATE-2 Trial) [2][3][4]
| Adverse Reaction | All Grades (%) | Grade 3 or Higher (%) |
| Diarrhea | 42-52 | 4-5 |
| Fatigue | 30-41 | 1 |
| Nausea | 22-32 | 1 |
| Musculoskeletal pain | 36 | 4 |
| Rash | 21 | 4 |
| Hypertension | 14-30 | 4-12 |
| Atrial Fibrillation | 6-24 | 2.5-6 |
| Major Hemorrhage | Not specified | Not specified |
| Pneumonia | 14-29 | 8-20 |
| Neutropenia | 19 | 13 |
Data from 135 patients with a median duration of exposure of 17.4 months to 6.2 years.[2][3][4]
Experimental Protocols
This compound: CaDAnCe-101 Trial
The CaDAnCe-101 trial (NCT05006716) is a Phase 1/2, open-label, dose-escalation and expansion study evaluating this compound (BGB-16673) in patients with relapsed or refractory B-cell malignancies.[5][6][7][8]
-
Patient Population: Adults with relapsed or refractory B-cell malignancies, including CLL/SLL, who have received prior therapies.[5][8]
-
Dosing: this compound was administered orally once daily in 28-day cycles, with dose escalation to determine the recommended Phase 2 dose.[1]
-
Safety Assessments: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Ibrutinib: RESONATE-2 Trial
The RESONATE-2 trial (NCT01722487) was a randomized, multicenter, open-label, Phase 3 study comparing the efficacy and safety of ibrutinib versus chlorambucil (B1668637) in previously untreated older patients with CLL or SLL.[3]
-
Patient Population: Patients aged 65 years or older with previously untreated CLL/SLL without del(17p).[3]
-
Dosing: Ibrutinib was administered orally at a dose of 420 mg once daily until disease progression or unacceptable toxicity.[3]
-
Safety Assessments: Adverse events were collected at each visit and graded using the NCI CTCAE version 4.03.
Mechanism of Action and Signaling Pathways
The distinct safety profiles of this compound and first-generation BTK inhibitors can be attributed to their different mechanisms of action.
This compound: A BTK Protein Degrader
This compound is a bifunctional molecule that induces the degradation of the BTK protein.[9][10][11][12] It simultaneously binds to BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[9][11][13] This mechanism results in the elimination of the BTK protein, rather than just inhibiting its kinase activity.
References
- 1. mskcc.sparkcures.pro [mskcc.sparkcures.pro]
- 2. imbruvicahcp.com [imbruvicahcp.com]
- 3. ashpublications.org [ashpublications.org]
- 4. imbruvicahcp.com [imbruvicahcp.com]
- 5. rarecancers.org.au [rarecancers.org.au]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. beonemedaffairs.com [beonemedaffairs.com]
- 8. CaDAnCe-101: A phase 1 and 2 trial of the treatment BGB-16673 in people with B-cell lymphomas | Lymphoma Action [lymphoma-action.org.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 11. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 13. researchgate.net [researchgate.net]
Comparative Guide to BTK-Targeting Therapies in MYD88-Mutated Waldenström Macroglobulinemia
For researchers and drug development professionals, this guide provides an objective comparison of Bruton's tyrosine kinase (BTK) inhibitors for Waldenström macroglobulinemia (WM) with MYD88 mutations and introduces the next-generation BTK-targeting agent, catadegbrutinib. Over 90% of patients with WM harbor the MYD88 L265P mutation, which constitutively activates signaling pathways promoting cancer cell survival, making its downstream effector, BTK, a prime therapeutic target.[1][2]
Established BTK Inhibitors: Ibrutinib (B1684441) vs. Zanubrutinib (B611923)
Ibrutinib, the first-generation BTK inhibitor, and zanubrutinib, a next-generation inhibitor, are established treatments for WM.[3] Zanubrutinib was designed for greater selectivity to minimize off-target effects.[4][5] The ASPEN trial was a head-to-head comparison of these two drugs in patients with MYD88-mutated WM.[6]
Mechanism of Action
Both ibrutinib and zanubrutinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the BTK active site, blocking its activity.[7] This inhibition disrupts the downstream signaling cascade that leads to cell proliferation.
Caption: MYD88 signaling cascade in WM and the point of intervention for BTK inhibitors.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize key data from the pivotal clinical trials for ibrutinib (iNNOVATE) and zanubrutinib (ASPEN) in patients with MYD88-mutated WM.[6][8][9]
Table 1: Comparative Efficacy in MYD88-Mutated Waldenström Macroglobulinemia
| Efficacy Endpoint | Zanubrutinib (ASPEN Trial) | Ibrutinib (ASPEN Trial) | Ibrutinib + Rituximab (iNNOVATE Trial) |
| Median Follow-up | 44.4 months | 44.4 months | 50 months |
| *VGPR + CR Rate ** | 36.3% | 25.3% | Not Reported |
| Major Response Rate | Not Reported Directly | Not Reported Directly | 76% |
| Overall Response Rate | Not Reported Directly | Not Reported Directly | 94% (MYD88L265P/CXCR4WT) |
| 12-Month PFS Rate | 89.7% | 87.2% | Not Reported Directly |
| 30-Month PFS Rate | Not Reported Directly | Not Reported Directly | 82% |
*VGPR: Very Good Partial Response; CR: Complete Response; PFS: Progression-Free Survival.[5][6][8][9][10][11]
Table 2: Key Adverse Events (Any Grade) from the ASPEN Trial
| Adverse Event | Zanubrutinib (n=101) | Ibrutinib (n=98) |
| Atrial Fibrillation | 2% | 15.3% |
| Diarrhea | 20.8% | 31.6% |
| Contusion | 17.8% | 35.7% |
| Hemorrhage (Major) | 5.9% | 9.2% |
| Hypertension | 10.9% | 22.4% |
| Neutropenia | 29.7% | 13.3% |
Data from the head-to-head ASPEN trial highlight differences in safety profiles, with zanubrutinib showing lower rates of several cardiovascular and bleeding-related events.[5][6][9]
Next-Generation Therapy: this compound (BGB-16673)
This compound is an investigational agent that represents a novel approach to targeting BTK. Unlike traditional inhibitors, it is a proteolysis-targeting chimera (PROTAC).
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase.[12][13] This proximity induces the ubiquitination of BTK, marking it for degradation by the cell's proteasome.[14] This approach aims to eliminate the BTK protein entirely rather than just blocking its active site, which could potentially lead to a more profound and durable inhibition of the signaling pathway and may overcome resistance mechanisms associated with mutations in the BTK active site.[12]
Experimental Protocols
A critical experiment for any BTK-targeting drug is the assessment of its engagement with the target protein in patient cells.
BTK Occupancy Assay Methodology
This protocol describes a common method for measuring the percentage of BTK molecules bound by an inhibitor in peripheral blood mononuclear cells (PBMCs).
-
Sample Collection & Preparation: Collect whole blood from patients at predetermined time points following drug administration. Isolate PBMCs using a standard density gradient centrifugation method (e.g., with Ficoll-Paque).
-
Cell Lysis: Resuspend a known number of PBMCs (e.g., 1.25 x 107 cells/mL) in a lysis buffer containing protease inhibitors to release cellular proteins, including BTK.[15]
-
Probe Incubation: Add a fluorescently-labeled or biotinylated covalent probe to the cell lysate. This probe is designed to bind specifically to the Cys481 residue of BTK that is not already occupied by the inhibitor.
-
Detection:
-
For fluorescent probes, the amount of bound probe can be quantified using flow cytometry.
-
For biotinylated probes, an ELISA-based method is often used. The lysate is added to a plate coated with an anti-BTK antibody. A streptavidin-conjugated enzyme is then added, which binds to the biotinylated probe. Finally, a substrate is added to generate a luminescent or colorimetric signal.[16]
-
-
Calculation: The signal is inversely proportional to the level of BTK occupancy by the drug. The percentage of occupancy is calculated by comparing the signal from the treated sample to that of an untreated (or pre-dose) control sample.
References
- 1. mdpi.com [mdpi.com]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. onclive.com [onclive.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ASPEN trial | Comparison of zanubrutinib vs ibrutinib in WM with MYD88 mutation and zanubrutinib monotherapy in MYD88 wild-type WM [lymphomahub.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Waldenström's Macroglobulinemia Clinical Trials and Research | Dana-Farber Cancer Institute [dana-farber.org]
- 8. Ibrutinib Plus Rituximab Versus Placebo Plus Rituximab for Waldenström's Macroglobulinemia: Final Analysis From the Randomized Phase III iNNOVATE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. waldenstroms.com [waldenstroms.com]
- 11. ascopubs.org [ascopubs.org]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
A Comparative Guide to BGB-16673 (Catadegbrutinib) in the Evolving Landscape of BTK-Targeted Therapies for B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emerging Bruton's tyrosine kinase (BTK) degrader, BGB-16673 (Catadegbrutinib), with established BTK inhibitors. The following sections present a detailed analysis of Phase 1/2 study data for BGB-16673 and compare its performance against ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib (B611923) in the context of relapsed/refractory Chronic Lymphocytic Leukemia (R/R CLL). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Data Presentation: A Comparative Analysis of Efficacy and Safety
The following tables summarize the key efficacy and safety data from clinical trials of BGB-16673 and other prominent BTK inhibitors in patients with relapsed/refractory CLL.
Table 1: Comparative Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)
| Drug Name (Trial Name) | Target | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) |
| BGB-16673 (this compound) (CaDAnCe-101) | BTK Degrader | R/R CLL/SLL | 80.6% | Median not reached; 12-month PFS rate: 79.1% |
| Ibrutinib (Various) | BTK Inhibitor | R/R CLL | ~58-86% | Median: ~44-51 months |
| Acalabrutinib (ASCEND) | BTK Inhibitor | R/R CLL | 81% | Median not reached (HR 0.31 vs. IdR/BR)[1][2] |
| Zanubrutinib (ALPINE) | BTK Inhibitor | R/R CLL/SLL | 85.6% | Median not reached (HR 0.68 vs. Ibrutinib)[3] |
Table 2: Comparative Safety Profile in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)
| Drug Name (Trial Name) | Common Adverse Events (Any Grade) | Grade ≥3 Adverse Events of Interest | Discontinuation Rate due to AEs |
| BGB-16673 (this compound) (CaDAnCe-101) | Neutropenia, anemia, thrombocytopenia, contusion, diarrhea | Neutropenia, anemia, thrombocytopenia | Not explicitly reported in initial data |
| Ibrutinib (Various) | Diarrhea, fatigue, nausea, bruising, upper respiratory tract infection | Neutropenia, pneumonia, hypertension, atrial fibrillation | ~9-17% |
| Acalabrutinib (ASCEND) | Headache, diarrhea, upper respiratory tract infection, neutropenia | Neutropenia, anemia | 9% |
| Zanubrutinib (ALPINE) | Upper respiratory tract infection, neutropenia, bruising, diarrhea, hypertension | Neutropenia, hypertension | 15.4%[3] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for a comprehensive understanding and comparison of the data.
BGB-16673 (this compound): CaDAnCe-101 (NCT05006716)
-
Study Design: A Phase 1/2, open-label, dose-escalation and dose-expansion study evaluating BGB-16673 in patients with various B-cell malignancies, including R/R CLL.[4][5][6][7]
-
Inclusion Criteria: Patients with a confirmed diagnosis of R/R CLL who have received at least two prior lines of therapy, including a BTK inhibitor and a BCL2 inhibitor.[7] Patients must have an ECOG performance status of 0-2.[6]
-
Dosing Regimen: BGB-16673 administered orally once daily in 28-day cycles. Dose escalation cohorts ranged from 50 mg to 600 mg.[4]
-
Primary Endpoints: To evaluate the safety and tolerability of BGB-16673 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).
Acalabrutinib: ASCEND (NCT02970318)
-
Study Design: A Phase 3, randomized, multicenter, open-label trial comparing acalabrutinib monotherapy to investigator's choice of either idelalisib (B1684644) plus rituximab (B1143277) (IdR) or bendamustine (B91647) plus rituximab (BR) in patients with R/R CLL.[1][2][8]
-
Inclusion Criteria: Patients aged 18 years or older with R/R CLL who had received at least one prior therapy.[2] Patients were required to have an ECOG performance status of 2 or less.[8]
-
Dosing Regimen: Acalabrutinib administered orally at 100 mg twice daily until disease progression or unacceptable toxicity.[8]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.[2]
-
Secondary Endpoints: Overall response rate (ORR), overall survival (OS), and safety.[2]
Zanubrutinib vs. Ibrutinib: ALPINE (NCT03734016)
-
Study Design: A global, Phase 3, randomized, open-label trial comparing the efficacy and safety of zanubrutinib versus ibrutinib in patients with R/R CLL/SLL.[3][9][10][11]
-
Inclusion Criteria: Adult patients with a confirmed diagnosis of CLL or SLL who had relapsed after or were refractory to at least one prior line of therapy.[3]
-
Dosing Regimen: Zanubrutinib administered orally at 160 mg twice daily, or ibrutinib at 420 mg once daily, until disease progression or unacceptable toxicity.[9]
-
Primary Endpoint: Overall response rate (ORR) assessed by an investigator.[10]
-
Key Secondary Endpoints: Progression-free survival (PFS), duration of response (DOR), overall survival (OS), and safety.[12]
Mandatory Visualization
B-Cell Receptor (BCR) Signaling Pathway and Mechanism of BTK-Targeted Therapies
Caption: BCR signaling and BTK-targeted therapy mechanisms.
Experimental Workflow for a Typical BTK Inhibitor/Degrader Clinical Trial
Caption: Generalized workflow of BTK inhibitor clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ASCEND: Phase III, Randomized Trial of Acalabrutinib Versus Idelalisib Plus Rituximab or Bendamustine Plus Rituximab in Relapsed or Refractory Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. A Phase 1, Open-Label, Dose-Escalation and -Expansion Study of the Bruton Tyrosine Kinase-Targeted Protein-Degrader BGB-16673 in Patients With B-Cell Malignancies | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. clinicalresearch.com [clinicalresearch.com]
- 7. A Phase 1/2, Open-Label, Dose-Escalation and -Expansion Study of the Bruton Tyrosine Kinase-Targeted Protein-Degrader BGB-16673 in Patients With B-Cell Malignancies | Dana-Farber Cancer Institute [dana-farber.org]
- 8. ASCEND final results: Acalabrutinib compared with idelalisib + R or Bendamustine + R in R/R CLL [lymphomahub.com]
- 9. Zanubrutinib versus ibrutinib in R/R CLL/SLL: final ALPINE results [lymphomahub.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Improved efficacy and safety of zanubrutinib versus ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia (R/R CLL) in China: a subgroup of ALPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. deceraclinical.com [deceraclinical.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Catadegbrutinib
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Catadegbrutinib (BGB-16673). Adherence to these guidelines is critical to ensure personal safety and proper disposal of this potent Bruton's tyrosine kinase (BTK) inhibitor.
This compound is an orally active, selective BTK inhibitor investigated for its therapeutic potential in B-cell malignancies.[1][2] As a potent pharmaceutical compound, it requires stringent safety protocols to mitigate risks associated with handling, storage, and disposal. This guide outlines the necessary personal protective equipment (PPE), procedural steps, and disposal plans to ensure a safe laboratory environment.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with comprehensive quantitative data for this compound is not publicly available, the following table summarizes known physical and chemical properties. In the absence of official occupational exposure limits (OELs), a conservative approach to handling is strongly recommended.
| Property | Value | Source |
| Synonyms | BGB-16673; BTK-IN-29 | [1][2] |
| CAS Number | 2736508-60-2 | [2] |
| Molecular Formula | C47H54N12O4 | [3] |
| Molecular Weight | 851.01 g/mol | [3] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4][5] |
| Storage (Solid) | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep dry and protected from light. | [2][5] |
| Storage (Solution) | In solvent at -80°C for up to 1 year. | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following equipment should be used when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. Gloves must be inspected for integrity before each use. |
| Eye/Face Protection | Safety glasses with side shields or goggles (conforming to EN 166(EU) or NIOSH (US) standards). | Protects against splashes and airborne particles. |
| Body Protection | A laboratory coat is standard. The type of body protection should be selected based on the specific workplace conditions and the concentration and amount of the substance. | Minimizes contamination of personal clothing. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area or when handled in a fume hood. For tasks that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | Mitigates the risk of inhaling harmful particles. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following procedural guidance is essential for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[6] Follow the specific temperature guidelines provided in the quantitative data table.
-
Labeling: Ensure the container is clearly labeled with the compound name and any relevant hazard warnings.
Handling the Compound
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize the generation of dust and aerosols.[6]
-
Donning PPE: Before handling, put on all required PPE in the correct order: lab coat, safety glasses/goggles, and then gloves.
-
Weighing and Reconstitution:
-
Handle solid compounds with care to avoid creating dust.
-
When preparing stock solutions, add the solvent to the solid compound slowly to prevent splashing. Use fresh DMSO for optimal solubility.[4]
-
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[6] Clean all surfaces and equipment used.
Spill Management
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[6]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully collect the material to avoid dust formation.
-
For liquid spills, absorb with an inert material.
-
Place all contaminated materials into a suitable, sealed container for disposal.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste. This includes empty containers, contaminated PPE, and any unused compound.
-
Containerization: Place all waste in a clearly labeled, sealed, and suitable container for hazardous chemical waste.
-
Licensed Disposal: Arrange for disposal by a licensed, professional waste disposal company, adhering to all federal, state, and local regulations.[7] Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key logical steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (Synonyms: BGB-16673; BTK-IN-29) | CAS 2736508-60-2 | Sun-shinechem [sun-shinechem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
